Abyssinone IV
Description
This compound is a natural product found in Erythrina addisoniae, Erythrina sigmoidea, and Erythrina abyssinica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLRZGPTDOWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Abyssinone IV: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV is a prenylated flavanone, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and insights into its potential therapeutic applications. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the genus Erythrina, a member of the Fabaceae family. These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine.
The principal documented sources of this compound include:
-
Erythrina abyssinica : The stem bark and root bark of this species are significant sources of this compound.[1][2][3]
-
Erythrina addisoniae
-
Erythrina sigmoidea
-
Erythrina caffra
The concentration of this compound can vary depending on the plant part, geographical location, and time of harvest.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C25H28O4 |
| Molecular Weight | 392.49 g/mol |
Experimental Protocols: Isolation of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods described for the isolation of prenylated flavonoids from Erythrina species.
Plant Material Collection and Preparation
-
Collection: The stem bark or root bark of the source plant (e.g., Erythrina abyssinica) is collected.
-
Drying: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, to reduce moisture content.
-
Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A common solvent for the initial extraction is 80% aqueous methanol. Other solvents such as methanol, ethanol, or ethyl acetate can also be used.
-
Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for a period of 24-48 hours. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
Further purification of the fractions containing this compound is achieved using pTLC or preparative HPLC. This step is crucial for obtaining the compound in a highly pure form.
-
HPLC Conditions (Illustrative):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detection at a wavelength suitable for flavonoids (e.g., 280-320 nm).
-
-
Structure Elucidation
The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the detailed chemical structure.
Quantitative Data
Currently, there is limited publicly available data on the specific yield of this compound from Erythrina species. The yield is dependent on various factors, including the plant part used, the extraction method, and the purification protocol.
Biological Activity and Signaling Pathways
This compound and related prenylated flavonoids from Erythrina species have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
One of the key reported activities of flavonoids, including those from Erythrina, is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway.[4][5][6][7] By inhibiting PTP1B, compounds like this compound can potentially enhance insulin sensitivity, making it a target of interest for the development of therapeutics for type 2 diabetes.[4][6]
Figure 1: Inhibition of PTP1B by this compound in the Insulin Signaling Pathway.
Potential Anti-Inflammatory Signaling Pathway
While the specific anti-inflammatory signaling pathway of this compound is not yet fully elucidated, many flavonoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound follows a similar mechanism. Inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids can interfere with this cascade at various points.
Figure 2: Plausible Anti-Inflammatory Mechanism of this compound via the NF-κB Pathway.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is a systematic process that integrates botanical knowledge with analytical chemistry techniques.
Figure 3: General Experimental Workflow for the Isolation of this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural sources and a detailed framework for its isolation. Further research is warranted to quantify the yields of this compound from various sources and to fully elucidate its mechanisms of action in relevant biological pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing prenylated flavanone.
References
- 1. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nru.uncst.go.ug [nru.uncst.go.ug]
- 4. Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. tandfonline.com [tandfonline.com]
Extraction and Analysis of Abyssinone IV from Erythrina abyssinica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the extraction, isolation, and potential biological activities of Abyssinone IV, a prenylated flavanone found in the medicinal plant Erythrina abyssinica. This document details the experimental protocols for extraction and purification, summarizes quantitative data, and presents visual diagrams of relevant biological pathways and experimental workflows.
Introduction
Erythrina abyssinica, a plant species native to various parts of Africa, has a long history of use in traditional medicine for treating a range of ailments.[1] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes a variety of flavonoids, alkaloids, and terpenoids.[1] Among these compounds, the prenylated flavanone this compound has garnered scientific interest for its potential biological activities. This guide focuses on the technical aspects of isolating and studying this specific compound. This compound has been isolated from the root bark of E. abyssinica and has demonstrated cytotoxic effects, suggesting its potential as a lead compound in drug discovery.
Extraction of this compound
The primary method for obtaining this compound from Erythrina abyssinica involves solvent extraction from the root bark of the plant.
Plant Material
The root bark of Erythrina abyssinica is the primary source for the isolation of this compound.[1]
Extraction Protocol
A common method for the extraction of flavonoids, including this compound, from the root bark of Erythrina abyssinica is maceration with aqueous methanol.[1]
Experimental Protocol: Maceration with 80% Aqueous Methanol
-
Preparation of Plant Material: Air-dry the collected root bark of Erythrina abyssinica at room temperature and then pulverize it into a fine powder to increase the surface area for solvent penetration.
-
Maceration: Soak the powdered root bark in 80% aqueous methanol at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion and effective extraction.
-
Extraction Duration: Allow the mixture to stand for a specified period, typically 24-48 hours, with occasional agitation to enhance the extraction efficiency.
-
Filtration: After the maceration period, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and water, yielding a crude extract.
Isolation and Purification of this compound
Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.
Experimental Protocol: Column Chromatography
-
Preparation of the Column: A glass column is packed with a suitable stationary phase, most commonly silica gel, slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, extract-coated silica gel is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for the separation of flavonoids is a gradient of n-hexane and ethyl acetate.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis of Fractions: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Further Purification: Fractions containing this compound may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Quantitative Data
Currently, there is a lack of specific published data on the quantitative yield of this compound from Erythrina abyssinica. The yield of secondary metabolites from plants can vary significantly based on factors such as the geographical location of the plant, the season of collection, and the specific extraction and purification methods employed.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, studies on related abyssinone compounds, such as Abyssinone V-4' methyl ether, provide insights into its potential mechanisms of action, particularly in the context of cancer. Research suggests that these compounds can induce apoptosis (programmed cell death) through the mitochondrial pathway.[2][3][4]
A proposed mechanism involves the activation of caspases, a family of protease enzymes that play a crucial role in apoptosis, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3]
Below is a diagram illustrating a potential apoptotic signaling pathway that may be influenced by this compound, based on the activity of related compounds.
Caption: Proposed mitochondrial apoptotic pathway potentially modulated by this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Erythrina abyssinica.
Caption: General experimental workflow for the extraction and isolation of this compound.
Conclusion
This technical guide outlines the current knowledge on the extraction and isolation of this compound from Erythrina abyssinica. While established methods for flavonoid extraction are applicable, further research is required to optimize the protocol for maximizing the yield of this compound and to fully elucidate its specific biological mechanisms and signaling pathways. The potential cytotoxic properties of this compound warrant more in-depth investigation for its application in drug development.
References
- 1. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abyssinone V-4' Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from <i>Erythrina droogmansiana</i>, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - ProQuest [proquest.com]
The Biosynthesis of Abyssinone IV in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abyssinone IV, a diprenylated flavanone isolated from plants of the Erythrina genus, notably Erythrina abyssinica, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, detailing the core enzymatic steps from primary metabolism to the final intricate structure. It includes representative experimental protocols for the characterization of the key enzymes involved and presents available quantitative data. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular logic underlying the synthesis of this complex natural product.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 backbone structure. Among these, prenylated flavonoids are distinguished by the addition of one or more five-carbon isoprene units, a modification that often enhances their lipophilicity and biological activity. This compound is a notable example of a diprenylated flavanone, specifically 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one, found in species such as Erythrina abyssinica, Erythrina addisoniae, and Erythrina sigmoidea.[1] The biosynthesis of this compound is rooted in the general flavonoid pathway, with the critical subsequent modifications catalyzed by prenyltransferases. This guide elucidates the step-by-step enzymatic reactions culminating in the formation of this compound.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the flavanone backbone and the subsequent prenylation of the B-ring.
Stage 1: Formation of the Naringenin Backbone
The initial steps are shared with the general phenylpropanoid and flavonoid biosynthetic pathways, starting from the aromatic amino acid L-phenylalanine.[2][3]
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) .
-
p-Coumaric Acid to 4-Coumaroyl-CoA: The resulting p-coumaric acid is activated by the addition of a coenzyme A moiety, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .
-
Formation of Naringenin Chalcone: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.
-
Cyclization to Naringenin: The final step in the formation of the flavanone core is the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, catalyzed by Chalcone Isomerase (CHI) .
Stage 2: Prenylation of the Naringenin B-Ring
The key modifications that distinguish this compound are the two prenylation events on the B-ring of the naringenin scaffold. These reactions are catalyzed by specific flavonoid prenyltransferases, which belong to the homogentisate (HG) prenyltransferase family and are typically located in the plastids.[4][5][6] The prenyl donor for these reactions is dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
First Prenylation: A putative Flavonoid Prenyltransferase (PT1) catalyzes the transfer of a dimethylallyl group from DMAPP to the C-3' position of the B-ring of naringenin, forming 3'-prenylnaringenin.
-
Second Prenylation: A second prenyltransferase, possibly the same enzyme or a distinct one (PT2 ), catalyzes the addition of another dimethylallyl group from DMAPP to the C-5' position of 3'-prenylnaringenin, yielding this compound.
The following Graphviz diagram illustrates this hypothesized pathway.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway in Erythrina abyssinica are not yet published. However, based on established methodologies for characterizing flavonoid biosynthetic enzymes, the following representative protocols can be adapted.
Isolation and Identification of this compound
Objective: To extract and purify this compound from Erythrina abyssinica for structural confirmation and as a standard for subsequent quantitative analysis.
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., root or stem bark) is extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity.
-
Purification: Fractions containing compounds with flavonoid-like characteristics (based on thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HR-MS), to confirm its structure as this compound.[7][8][9][10][11]
Characterization of a Candidate Flavonoid Prenyltransferase
Objective: To identify and characterize the enzyme(s) responsible for the prenylation of the naringenin B-ring.
Methodology:
-
Gene Identification: Candidate prenyltransferase genes are identified from a transcriptome library of Erythrina abyssinica by homology to known flavonoid prenyltransferases.
-
Heterologous Expression: The candidate gene is cloned into an expression vector (e.g., pET vector) and expressed in a suitable host, such as E. coli or yeast.[1]
-
Protein Purification: The recombinant enzyme, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.
-
Enzyme Assay: The activity of the purified enzyme is assayed in a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Divalent cation cofactor (e.g., MgCl₂)
-
Substrate (naringenin or 3'-prenylnaringenin)
-
Prenyl donor (DMAPP)
-
Purified recombinant enzyme
-
-
Product Analysis: The reaction is incubated at an optimal temperature (e.g., 30°C) and then stopped. The products are extracted and analyzed by HPLC and LC-MS to identify the prenylated products by comparison with authentic standards.[12]
-
Kinetic Analysis: Enzyme kinetic parameters (Kₘ and kcat) are determined by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction rates.
The following diagram outlines the workflow for enzyme characterization.
Quantitative Data
Currently, there is a lack of published data on the specific enzyme kinetics and in planta metabolite concentrations for the intermediates of the this compound biosynthetic pathway. However, some studies have reported on the biological activity of this compound. The following table summarizes available quantitative data on the radical scavenging activity of this compound and related compounds from Erythrina abyssinica.
| Compound | Radical Scavenging Activity (IC₅₀ in µg/mL) |
| This compound | 43.5 (after 24 hours) |
| Abyssinone V | 36.0 (after 24 hours) |
| Phaseollidin | 24.5 (after 24 hours) |
| Erythrabbysin II | 17.0 (after 24 hours) |
| Sigmoidin B | 11.5 (after 24 hours) |
Data adapted from Machumi et al. (2006).
Conclusion and Future Perspectives
The biosynthesis of this compound in Erythrina abyssinica is a fascinating example of how plants create complex and biologically active molecules by combining a common metabolic framework with specialized enzymatic machinery. While the general pathway is well-understood, the specific prenyltransferases responsible for the unique diprenylation pattern of this compound remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of these enzymes. The elucidation of the complete biosynthetic pathway, including its regulation, will not only provide fundamental insights into plant biochemistry but also pave the way for the biotechnological production of this compound and related prenylflavonoids for pharmaceutical applications. The use of modern transcriptomic and metabolomic approaches will be instrumental in achieving these goals.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Elucidation and Complete NMR Spectral Assignments of Monascus Monacolin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure elucidation and complete NMR spectral assignments of glucosylated saponins of cantalasaponin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
Abyssinone IV: An Overview of its Chemical Properties
Abyssinone IV is a naturally occurring flavanone, a type of flavonoid, that has been isolated from plants of the Erythrina genus. This document provides core chemical information for researchers, scientists, and drug development professionals interested in this compound.
Physicochemical Data
Key identifying and quantitative data for this compound are summarized in the table below. This information is essential for experimental design, compound sourcing, and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 77263-10-6 | Biosynth[1] |
| Molecular Formula | C25H28O4 | ChEMBL, PubChem[2][3] |
| Molecular Weight | 392.50 g/mol | ChEMBL, PubChem[2][3] |
| Monoisotopic Mass | 392.1988 Da | ChEMBL[2] |
| IUPAC Name | 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | PubChem[3] |
Further research into the biological activities, experimental protocols, and relevant signaling pathways of this compound is ongoing to develop a comprehensive technical guide. This will include detailed methodologies and visual representations of its mechanism of action to support further investigation and drug development efforts.
References
An In-depth Technical Guide to the Solubility and Stability of Abyssinone IV
This technical guide is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties of Abyssinone IV. It offers a summary of its computed properties, detailed experimental protocols for determining solubility and stability, and visual workflows to guide laboratory investigation.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is critical for predicting its solubility and stability behavior. The following table summarizes the computed properties for this compound, sourced from publicly available chemical databases.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C25H28O4 | PubChem[1], ChEMBL[2] |
| Molecular Weight | 392.50 g/mol | ChEMBL[2] |
| Monoisotopic Mass | 392.19876 Da | ChEBI[3] |
| AlogP (logP) | 5.82 | ChEMBL[2] |
| Polar Surface Area | 66.76 Ų | ChEMBL[2] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
| Rotatable Bonds | 5 | PubChem (Computed)[1] |
| Acidic pKa | 7.78 | ChEMBL (CX)[2] |
The high AlogP value suggests that this compound is a lipophilic compound with likely poor aqueous solubility.[2] Formulation strategies for such molecules often involve the use of organic co-solvents, surfactants, or nanosuspension technologies to enhance bioavailability for in vitro and in vivo studies.[4]
Experimental Protocols for Solubility and Stability Assessment
The following sections detail standardized methodologies for experimentally determining the solubility and stability of a compound like this compound.
This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the intrinsic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Validated HPLC method for quantification of this compound
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of 2 mL microcentrifuge tubes. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.
-
Solvent Addition: Add 1 mL of each selected solvent to the respective tubes.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the tubes to stand for 1 hour to let larger particles settle. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each tube, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent system. If using buffered solutions, measure and report the final pH of the saturated solution.
References
Abyssinone IV: A Technical Guide for Researchers
Disclaimer: Direct experimental data on Abyssinone IV is limited in the current scientific literature. The information presented herein is a comprehensive review of its known chemical properties and the biological activities of closely related prenylated flavonoids, particularly other abyssinones. This guide is intended to provide a foundational understanding and framework for future research on this compound.
Introduction
This compound is a naturally occurring prenylated flavanone found in plants of the Erythrina genus. Prenylated flavonoids are a class of compounds known for their diverse pharmacological activities, and as such, this compound is a molecule of significant interest for drug discovery and development. This technical guide provides a detailed overview of its chemical properties, a literature review of the biological activities of related compounds, and standardized experimental protocols for its investigation.
Chemical and Physical Properties
This compound is characterized by a flavanone backbone with two prenyl groups attached to the B-ring.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₄ | N/A |
| Molecular Weight | 392.49 g/mol | N/A |
| IUPAC Name | 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | N/A |
| Class | Prenylated Flavanone | N/A |
| Natural Sources | Erythrina species | N/A |
Biological Activities and Mechanism of Action (Based on Related Abyssinones)
While specific studies on this compound are scarce, research on closely related compounds like Abyssinone I, II, and V-4'-methyl ether suggests that this compound likely possesses similar biological activities. The prenyl groups are often associated with enhanced bioactivity.[1][2]
Anticancer Activity
Studies on Abyssinone I, II, and V-4'-methyl ether have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[3][4][5]
Key Mechanistic Points:
-
Induction of Apoptosis: Abyssinones have been shown to trigger programmed cell death in cancer cells.[3][5]
-
Mitochondrial Pathway: The apoptotic mechanism is believed to be mediated through the intrinsic mitochondrial pathway.[3][5] This involves:
-
Cell Cycle Arrest: Some flavonoids can induce cell cycle arrest, preventing cancer cell proliferation.[6][7][8] It is plausible that this compound could also exhibit this activity.
-
Anti-Invasive Properties: Abyssinone V-4' methyl ether has been shown to suppress cancer cell invasion by inhibiting metalloproteinase-9 (MMP-9).[4]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Abyssinone V-4'-methyl ether | MDA-MB-231 (Breast) | Not explicitly stated, but showed dose-dependent cytotoxicity | [4] |
| Abyssinone I | HeLa (Cervical) | ~25 | [3] |
| Abyssinone II | HeLa (Cervical) | ~30 | [3] |
Anti-inflammatory Activity
Abyssinone V-4'-methyl ether has demonstrated significant anti-inflammatory effects in animal models.[9] The proposed mechanism involves the inhibition of inflammatory mediators.
Key Mechanistic Points:
-
Inhibition of Inflammatory Mediators: The compound may act by inhibiting the release or synthesis of inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins.[9]
-
Suppression of NF-κB Pathway: Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.[10][11] This leads to a decrease in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
| Compound | Assay | Dose/Concentration | Inhibition | Reference |
| Abyssinone V-4'-methyl ether | Carrageenan-induced paw edema | 10 mg/kg | 71.43% | [9] |
| Abyssinone V-4'-methyl ether | Xylene-induced ear edema | 10 mg/kg | 62.25% | [9] |
Antioxidant Activity
Prenylated flavonoids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1][12][13]
Key Mechanistic Points:
-
Free Radical Scavenging: The phenolic hydroxyl groups in the flavonoid structure can donate a hydrogen atom to free radicals, thereby neutralizing them.[14]
-
Metal Chelation: Some flavonoids can chelate metal ions, preventing them from participating in the generation of reactive oxygen species.
No specific IC₅₀ values for the antioxidant activity of this compound or its close relatives were found in the reviewed literature. The general consensus is that prenylated flavonoids possess antioxidant activity.[1][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the concentration of this compound to determine the IC₅₀ value.
-
Anti-inflammatory Assay (Nitric Oxide Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay determines the free radical scavenging activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a positive control solution (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways based on the activities of related abyssinones.
Caption: Proposed apoptotic signaling pathway for this compound.
Caption: Proposed anti-inflammatory signaling pathway for this compound.
Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
This compound, a prenylated flavanone from the Erythrina genus, represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its close structural analogs, this compound is predicted to possess anticancer, anti-inflammatory, and antioxidant properties. The presence of two prenyl groups may enhance its bioactivity compared to non-prenylated flavonoids.
However, a significant gap exists in the scientific literature regarding the direct experimental evaluation of this compound. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation of this compound from its natural sources or establishing a synthetic route to obtain sufficient quantities for comprehensive biological testing.
-
In Vitro Studies: Conducting a battery of in vitro assays, such as those detailed in this guide, to definitively determine its cytotoxic, anti-inflammatory, and antioxidant activities and to elucidate its mechanisms of action.
-
In Vivo Studies: If promising in vitro activity is observed, proceeding with in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
The information and protocols provided in this technical guide offer a solid foundation for researchers to embark on the systematic investigation of this compound, a natural product with considerable therapeutic potential.
References
- 1. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abyssinone V-4' Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of cell cycle arrest by sulfoquinovosyl monoacylglycerol with a C18-saturated fatty acid (C18-SQMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hygeiajournal.com [hygeiajournal.com]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The non-canonical NF-κB pathway in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Abyssinone IV: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV, a prenylated flavonoid isolated from the plant species Erythrina sigmoidea, has emerged as a compound of significant interest in the field of cancer research. As a member of the larger Abyssinone family of compounds derived from Erythrina species, it is being investigated for its potential therapeutic applications. This technical guide provides an in-depth overview of the currently available scientific data on the biological activities of this compound, with a primary focus on its anticancer properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways affected by this compound.
Core Biological Activity: Anticancer Effects
The principal biological activity of this compound documented in scientific literature is its cytotoxicity against various human cancer cell lines. Research indicates that this compound is effective against both drug-sensitive and multi-drug resistant (MDR) cancer cell phenotypes.
Quantitative Data: Cytotoxicity of this compound
The antiproliferative activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below. The IC50 values for this compound were found to be below 50 μM in all tested cell lines, indicating significant cytotoxic potential.[1]
| Cell Line | Cancer Type | IC50 (μM) |
| CCRF-CEM | Leukemia | < 50 |
| CEM/ADR5000 | Leukemia (Doxorubicin-resistant) | < 50 |
| MDA-MB-231-pcDNA | Breast Cancer | 14.43 |
| MDA-MB-231-BCRP | Breast Cancer (BCRP-overexpressing) | < 50 |
| HCT116 (p53+/+) | Colon Cancer | 20.65 |
| HCT116 (p53-/-) | Colon Cancer (p53 knockout) | < 50 |
| U87MG | Glioblastoma | < 50 |
| HepG2 | Hepatocellular Carcinoma | < 50 |
Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer cell lines. Data extracted from Kuete et al., 2014.[1]
Mechanism of Anticancer Action
Studies have begun to elucidate the molecular mechanisms through which this compound exerts its cytotoxic effects. The primary mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells. This process is initiated through the intrinsic mitochondrial pathway.
Signaling Pathway: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells, specifically in the human leukemia CCRF-CEM cell line, through a mechanism involving the mitochondria.[1] The key events in this pathway are a loss of the mitochondrial membrane potential (MMP) and a subsequent increase in the production of reactive oxygen species (ROS).[1] This cascade of events ultimately leads to the activation of cellular machinery that executes programmed cell death.
Experimental Protocols
This section provides a detailed description of the methodologies used to evaluate the biological activities of this compound, as reported in the scientific literature.
Antiproliferative Activity Assay
The cytotoxicity of this compound against various cancer cell lines was determined using a resazurin reduction assay.[1]
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Resazurin Assay: After the incubation period, a resazurin solution was added to each well. Viable, metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.
-
Data Analysis: The fluorescence was measured using a microplate reader. The IC50 values were calculated from dose-response curves by plotting the percentage of cell viability against the concentration of this compound.
Analysis of Mitochondrial Membrane Potential (MMP)
The effect of this compound on the mitochondrial membrane potential was assessed using flow cytometry with a fluorescent dye that accumulates in healthy mitochondria.
-
Cell Treatment: Cancer cells were treated with this compound at concentrations around its IC50 value for a defined period.
-
Staining: The treated cells were harvested and stained with a lipophilic cationic fluorescent dye, such as JC-1 or DiOC6(3). In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Flow Cytometry: The fluorescence of the stained cells was analyzed using a flow cytometer. A shift in fluorescence from red to green is indicative of a loss of MMP.
-
Data Analysis: The percentage of cells with low MMP was quantified.
Measurement of Reactive Oxygen Species (ROS)
The intracellular production of reactive oxygen species was measured using a fluorescent probe that becomes fluorescent upon oxidation.
-
Cell Treatment: Cancer cells were treated with this compound.
-
Staining: The cells were then incubated with a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of DCF, which is proportional to the amount of intracellular ROS, was measured using either flow cytometry or fluorescence microscopy.
-
Data Analysis: The increase in fluorescence in treated cells compared to untreated controls indicates an elevation in ROS levels.
Potential Anti-inflammatory and Antioxidant Activities
While the primary focus of research on this compound has been its anticancer effects, other compounds within the Abyssinone family have demonstrated anti-inflammatory and antioxidant properties. For instance, Abyssinone V-4'-methyl ether has shown anti-inflammatory effects in animal models. Although direct evidence for this compound is currently lacking in the scientific literature, its chemical structure as a flavonoid suggests that it may possess similar activities. Flavonoids are a well-known class of natural products with a wide range of biological activities, including antioxidant and anti-inflammatory effects. Further research is warranted to explore these potential biological activities of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against a variety of cancer cell lines, including those with multi-drug resistance. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential and an increase in reactive oxygen species.
For drug development professionals, this compound represents a potential scaffold for the development of new anticancer agents. Future research should focus on:
-
In vivo efficacy studies: To determine the anticancer effects of this compound in animal models.
-
Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.
-
Structure-activity relationship (SAR) studies: To identify key structural features responsible for its activity and to design more potent and selective analogs.
-
Investigation of anti-inflammatory and antioxidant properties: To explore the full therapeutic potential of this compound.
The data presented in this guide underscore the importance of continued investigation into the biological activities of this compound and its potential as a lead compound in the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Abyssinone IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV is a prenylated flavanone predominantly isolated from plants of the Erythrina genus, such as Erythrina abyssinica.[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential biological activities. Research suggests that this compound may act as a modulator of steroidogenesis and exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug discovery and development.
Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides an overview of analytical techniques applicable to the quantification of this compound and presents detailed, representative protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: As of the latest literature review, a specific, fully validated analytical method for the quantification of this compound has not been published. The following protocols are based on established methods for the analysis of structurally related flavonoids and should be considered as a starting point. These methods require optimization and full validation for the specific matrix and intended use.
Analytical Techniques for this compound Quantification
The quantification of flavonoids like this compound can be approached using several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis): This is a widely used technique for the quantification of flavonoids due to its robustness, reliability, and relatively low operational cost. Flavonoids possess chromophores that absorb light in the UV-Vis spectrum, allowing for their detection and quantification.
-
Liquid Chromatography with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS offer superior sensitivity and selectivity compared to HPLC-UV. These techniques are particularly useful for quantifying low concentrations of analytes in complex matrices, such as biological fluids. The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of isomeric compounds and reduces matrix interference.
Experimental Protocols
The following are detailed, representative protocols for the quantification of a prenylated flavonoid like this compound. These protocols should be adapted and validated for the specific application.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound in plant extracts.
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or acetic acid, HPLC grade)
-
Sample of Erythrina plant extract
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm; quantify at the maximum absorbance wavelength of this compound (typically around 290 nm for flavanones).
4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract (e.g., 100 mg).
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
5. Data Analysis
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices (e.g., plasma).
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., blank plasma)
2. Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B (linear gradient)
-
3.0-4.0 min: 90% B (isocratic)
-
4.0-4.1 min: 90% to 10% B (linear gradient)
-
4.1-5.0 min: 10% B (isocratic, re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by direct infusion of the standards.
-
Hypothetical MRM transitions for this compound (to be determined experimentally):
-
Q1 (Precursor ion): m/z [M+H]+ or [M-H]-
-
Q3 (Product ion): Specific fragment ions.
-
-
-
Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).
4. Sample and Standard Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the this compound stock solution in the biological matrix to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
5. Data Analysis
-
Inject the prepared samples, standards, and QCs.
-
Generate a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the standards using a weighted linear regression.
-
Quantify this compound in the unknown samples and QCs using the calibration curve.
Data Presentation
The performance of a validated analytical method is typically summarized in a table. The following table presents hypothetical, yet typical, performance characteristics for the quantification of a flavonoid like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Linear Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
Visualizations
Experimental Workflow
The general workflow for the quantification of this compound from a plant extract using HPLC is depicted below.
Caption: General workflow for this compound quantification.
Signaling Pathway: Potential Modulation of Steroidogenesis by this compound
This compound and other flavonoids have been investigated for their potential to modulate steroidogenesis. This pathway is critical in the production of steroid hormones. Flavonoids may inhibit key enzymes in this pathway, such as aromatase, 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).
Caption: Potential inhibition of steroidogenesis by this compound.
Conclusion and Recommendations
While this compound shows promise as a bioactive compound, the lack of a published, validated quantitative method hinders further research and development. The protocols provided here serve as a robust starting point for method development. It is strongly recommended that any method for the quantification of this compound be fully validated according to ICH guidelines to ensure the reliability and accuracy of the data. Future work should focus on the development and publication of such a method to facilitate the advancement of research into this and other related prenylated flavonoids.
References
Application Notes and Protocols for the Spectroscopic Analysis of Abyssinone IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV is a prenylated flavanone isolated from the plant species Erythrina abyssinica and other related species.[1] As a member of the flavonoid family, it exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate structural elucidation and characterization are paramount for any further investigation into its therapeutic potential. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the structural determination of natural products.
Molecular Structure
IUPAC Name: 7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Molecular Formula: C₂₅H₂₈O₄
Molecular Weight: 392.5 g/mol
Exact Mass: 392.1988
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) is required to assign all proton and carbon signals. The following data is based on the originally reported values in CDCl₃.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 2 | 79.5 | 5.35 (dd, 12.9, 3.0) |
| 3 | 43.4 | 3.08 (dd, 17.1, 12.9), 2.80 (dd, 17.1, 3.0) |
| 4 | 196.5 | - |
| 4a | 102.9 | - |
| 5 | 162.6 | 7.80 (d, 8.7) |
| 6 | 96.3 | 6.45 (dd, 8.7, 2.4) |
| 7 | 164.8 | - |
| 8 | 95.3 | 6.38 (d, 2.4) |
| 8a | 162.6 | - |
| 1' | 130.8 | - |
| 2', 6' | 128.0 | 7.25 (s) |
| 3', 5' | 115.5 | - |
| 4' | 155.0 | - |
| 1'' | 22.5 | 3.30 (d, 7.2) |
| 2'' | 122.5 | 5.25 (t, 7.2) |
| 3'' | 132.0 | - |
| 4'' | 25.8 | 1.80 (s) |
| 5'' | 17.9 | 1.75 (s) |
| 1''' | 22.5 | 3.30 (d, 7.2) |
| 2''' | 122.5 | 5.25 (t, 7.2) |
| 3''' | 132.0 | - |
| 4''' | 25.8 | 1.80 (s) |
| 5''' | 17.9 | 1.75 (s) |
Note: The data presented is a representative compilation based on the original literature. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming the molecular weight and provides clues about its structure.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 393.2066 | 393.2060 |
| [M+Na]⁺ | 415.1885 | 415.1879 |
| [M-H]⁻ | 391.1915 | 391.1921 |
Predicted Fragmentation Pattern:
The prenyl groups are expected to be the most labile parts of the molecule during fragmentation. Common fragmentation pathways for prenylated flavonoids include the loss of isoprene units.
-
Loss of a C₄H₈ (56 Da) or C₃H₇ (43 Da) fragment from the prenyl side chain is a characteristic fragmentation.
-
Retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavanones, leading to characteristic fragments that can help to identify the substitution pattern on the A and B rings.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
Spectral width: 200-250 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize parameters such as spectral widths, number of increments, and delays for long-range correlations (for HMBC, typically optimized for a J-coupling of 8-10 Hz).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Analyze the 2D spectra to establish correlations between protons and carbons for complete structural assignment.
-
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 10-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (for an ESI-QTOF or Orbitrap instrument):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Full Scan MS: Acquire data in the m/z range of 100-1000.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to this compound ([M+H]⁺ or [M-H]⁻) and perform collision-induced dissociation (CID) using a range of collision energies (e.g., 10-40 eV) to obtain a detailed fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logic of structural elucidation for this compound.
References
Application Notes and Protocols for Abyssinone IV in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV, a prenylated flavonoid, and its derivatives such as Abyssinone V-4' methyl ether (AVME), have emerged as promising natural compounds for cancer research. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and the inhibition of cancer cell invasion. These application notes provide a comprehensive overview of the use of this compound and its derivatives in in vitro cancer studies, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation
The cytotoxic activity of Abyssinone V-4' methyl ether (AVME) has been evaluated against several human cancer cell lines and non-tumoral cell lines. The half-maximal cytotoxic concentration (CC50) values are summarized in the table below.
| Cell Line | Cancer Type | CC50 (µM) |
| Tumoral Cell Lines | ||
| MCF-7 | Breast Adenocarcinoma | 21 ± 2.5[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 20 ± 1.12[1] |
| 4T1 | Murine Breast Cancer | 18 ± 1.51[1] |
| SK-MEL-28 | Melanoma | 18 ± 0.8[1] |
| SF-295 | Glioblastoma | 21 ± 1.03[1] |
| DU145 | Prostate Carcinoma | >20 (Significant activity at 10-20 µM)[2] |
| PC3 | Prostate Adenocarcinoma | >20 (Significant activity at 10-20 µM)[2] |
| HepG2 | Hepatocellular Carcinoma | >20 (Significant activity at 10-20 µM)[2] |
| Non-Tumoral Cell Lines | ||
| NIH-3T3 | Murine Fibroblast | 21 ± 0.89[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 27 ± 1.27[1] |
| MRC-5 | Human Fetal Lung Fibroblast | 30 ± 4.28[1] |
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis. The primary mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway. Additionally, these compounds have been observed to cause cell cycle arrest and inhibit matrix metalloproteinases (MMPs).
Apoptosis Induction Pathway
Abyssinone compounds trigger apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Figure 1. This compound-induced apoptosis pathway.
Cell Cycle Arrest
Abyssinone V-4' methyl ether has been shown to induce cell cycle arrest at the G2/M and S phases in cancer cells.[1] This is a common mechanism for anti-cancer agents to halt the proliferation of malignant cells. The cell cycle is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). Abyssinone compounds likely interfere with the expression or activity of specific cyclin-CDK complexes that govern the G2/M and S phase transitions.
Figure 2. This compound-induced cell cycle arrest.
Inhibition of MMP-9
Abyssinone V-4' methyl ether has been found to suppress cancer cell invasion by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). Flavonoids, in general, are known to inhibit MMPs by chelating the zinc ion in the enzyme's active site and interacting with the S1' subsite, thereby blocking its catalytic activity.
Figure 3. Inhibition of MMP-9 by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Figure 4. MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its derivatives represent a promising class of natural compounds for the development of novel anti-cancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell invasion makes them valuable tools for in vitro cancer research. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of these compounds further.
References
- 1. Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Abyssinone IV: Unraveling its Anticancer Potential in Breast Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Abyssinone IV, a member of the flavonoid family of natural compounds, has garnered interest for its potential antiproliferative properties. While direct and extensive research on the specific mechanisms of this compound in breast cancer remains nascent, studies on closely related analogs, particularly Abyssinone V-4' methyl ether (AVME), provide significant insights into its probable mechanism of action. This document outlines the current understanding, key experimental data from related compounds, and detailed protocols to facilitate further research into the therapeutic potential of this compound against breast cancer.
Mechanism of Action: Insights from Abyssinone V-4' Methyl Ether
Studies on Abyssinone V-4' methyl ether (AVME) in human breast cancer cell lines, such as the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cells, have revealed a multi-faceted anticancer activity. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the suppression of metastasis.
Induction of Apoptosis: AVME triggers programmed cell death through the intrinsic mitochondrial pathway.[1][2] This is characterized by an increase in reactive oxygen species (ROS), loss of the mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3.[1][2] Furthermore, a downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL has been observed.[1][2]
Cell Cycle Arrest: Treatment with AVME leads to an accumulation of cells in the S and G2/M phases of the cell cycle, thereby inhibiting cell proliferation.[2]
Inhibition of Metastasis: AVME has been shown to suppress the invasive potential of breast cancer cells, a critical step in metastasis.[1][2] This is achieved, at least in part, by inhibiting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[2]
While this compound itself has been noted for its antiproliferative and apoptosis-inducing effects in other cancer types, like leukemia, through mitochondrial-mediated pathways, detailed studies in breast cancer are necessary to confirm these specific mechanisms.[3]
Data Presentation
The following tables summarize the quantitative data obtained from studies on Abyssinone V-4' methyl ether in breast cancer cell lines.
Table 1: Cytotoxicity of Abyssinone V-4' Methyl Ether in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| MDA-MB-231 | Data not explicitly quantified in provided search results | 48 | Resazurin reduction test |
| MCF-7 | Data not explicitly quantified in provided search results | 48 | Resazurin reduction test |
Note: While the cytotoxic effects were established, specific IC50 values for AVME in breast cancer cell lines were not available in the provided search results. The most significant activity was noted at concentrations of 10 and 20 µM.[3]
Table 2: Effect of Abyssinone V-4' Methyl Ether on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | Quantified data not available | Quantified data not available | Quantified data not available |
| AVME (Various concentrations) | Significant Decrease | Significant Increase | Significant Increase |
Note: A concentration-dependent increase in the percentage of cells in the S and G2/M phases was reported.[2]
Table 3: Effect of Abyssinone V-4' Methyl Ether on Apoptosis-Related Proteins in MDA-MB-231 Cells
| Protein | Change in Expression/Activity |
| Caspase-3 | Activation |
| Caspase-9 | Activation |
| Bcl-2 | Downregulation |
| Bcl-XL | Downregulation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins.
Materials:
-
Treated and untreated breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated breast cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Wound Healing Assay
This protocol is used to assess cell migration.
Materials:
-
Breast cancer cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium with or without this compound.
-
Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed apoptotic pathway of this compound/AVME in breast cancer cells.
Caption: Experimental workflow for investigating this compound's anticancer effects.
Caption: Logical relationship for using AVME data to hypothesize this compound's mechanism.
References
- 1. Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from <i>Erythrina droogmansiana</i>, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - ProQuest [proquest.com]
- 2. Abyssinone V-4' Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Abyssinone IV: Application Notes for Aromatase Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV is a prenylated flavonoid that has garnered interest within the scientific community for its potential as an anticancer agent. While direct enzymatic inhibition data for this compound on aromatase is not extensively available in current literature, its structural similarity to other known flavonoid-based aromatase inhibitors and its demonstrated cytotoxic effects on cancer cell lines suggest it is a compound of interest for further investigation in the context of hormone-dependent cancers. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer as it catalyzes the final step in estrogen biosynthesis.
These application notes provide a summary of the available, albeit limited, data on a closely related compound, Abyssinone V-4' methyl ether, and present standardized protocols that can be adapted to investigate the potential of this compound as an aromatase inhibitor.
Data Presentation
Due to the lack of specific IC50 values for this compound as an aromatase inhibitor in published literature, we present the cytotoxic activity of a structurally related compound, Abyssinone V-4' methyl ether, on various cancer cell lines, including the ER+ breast cancer cell line MCF-7. This data can serve as a preliminary guide for designing experiments to evaluate this compound.
Table 1: Cytotoxic Activity of Abyssinone V-4' methyl ether [1]
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MCF-7 | Breast Adenocarcinoma (ER+) | 21 ± 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | 20 ± 1.12 |
| 4T1 | Murine Breast Cancer | 18 ± 1.51 |
| SK-MEL-28 | Malignant Melanoma | 18 ± 0.08 |
| SF-295 | Glioblastoma | 21 ± 1.03 |
| DU145 | Prostate Carcinoma | Not specified |
| PC3 | Prostate Carcinoma | Not specified |
| HepG2 | Hepatocellular Carcinoma | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the aromatase inhibitory potential and cytotoxic effects of this compound.
Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol is a general method for assessing direct enzymatic inhibition of aromatase and can be adapted for testing this compound.
1. Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase fluorogenic substrate
-
NADPH regenerating system
-
Aromatase assay buffer
-
Known aromatase inhibitor (e.g., Letrozole or Chrysin) as a positive control
-
This compound (dissolved in DMSO)
-
96-well black microtiter plates
2. Procedure:
-
Prepare a reaction mixture containing the aromatase assay buffer and the NADPH regenerating system.
-
Add this compound to the wells of the 96-well plate at various concentrations. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add the human recombinant aromatase enzyme to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) at time zero and then kinetically every 1-2 minutes for a total of 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol, adapted from studies on a related abyssinone compound, can be used to determine the cytotoxic effects of this compound on breast cancer cell lines.[1]
1. Materials:
-
MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
2. Procedure:
-
Seed the breast cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Aromatase pathway and potential inhibition by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound as an aromatase inhibitor.
References
Application Notes and Protocols for Studying Abyssinone IV Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone IV is a flavonoid, a class of natural compounds renowned for their diverse bioactive properties, including antioxidant effects. Flavonoids are known to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, by neutralizing reactive oxygen species (ROS) and modulating cellular antioxidant defense systems. These notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro and cell-based assays. While specific quantitative data for this compound's antioxidant capacity is not extensively available in current literature, the provided methodologies will enable researchers to generate this critical data. The antiproliferative potential of this compound has been noted, suggesting its significance as a bioactive molecule worthy of further investigation.
Data Presentation: Antioxidant Activity of this compound and Related Flavonoids
The following table summarizes typical quantitative data obtained from various antioxidant assays for flavonoids. Note that specific values for this compound are yet to be broadly reported in scientific literature and should be determined experimentally. The data for related compounds from Erythrina abyssinica are included for context.
| Compound/Extract | Assay | IC50 / Value | Reference Compound | Reference IC50 / Value |
| This compound | DPPH | Data not available | Ascorbic Acid / Trolox | Typically ~5-20 µg/mL |
| This compound | ABTS | Data not available | Trolox | Typically ~5-15 µg/mL |
| This compound | ORAC | Data not available | Trolox | Typically reported as Trolox Equivalents (TE) |
| This compound | CAA | Data not available | Quercetin | Typically reported as Quercetin Equivalents (QE) |
| Sigmoidin B (from E. abyssinica) | DPPH | 20 µg/mL | Ascorbic Acid | Comparable[1] |
| Abyssinone I | DPPH | Negligible activity | - | - |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols are generalized and may require optimization for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of DPPH in methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume of the this compound solution at various concentrations.
-
Add the DPPH working solution to each well.
-
Include wells for a blank (solvent + DPPH) and the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of Trolox as a standard.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution at various concentrations to a 96-well microplate.
-
Add the diluted ABTS radical solution to each well.
-
Include wells for a blank and the Trolox standards.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Create a standard curve using the Trolox data and express the antioxidant capacity of this compound as Trolox Equivalents (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Workflow for ORAC Assay
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This should be made fresh before use.
-
Prepare a series of dilutions of Trolox as a standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the this compound solution at various concentrations.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Data Analysis:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound in Trolox Equivalents from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as HepG2 human liver cancer cells, in appropriate media until confluent.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound and a fluorescent probe (e.g., DCFH-DA) for a specified time (e.g., 1 hour).
-
Wash the cells with PBS to remove excess compound and probe.
-
Induce oxidative stress by adding a radical generator like AAPH.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the CAA value as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control.
-
The results can be expressed as quercetin equivalents (QE).
-
Potential Signaling Pathway: Nrf2 Activation
Flavonoids are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress.
Keap1-Nrf2 Antioxidant Response Pathway
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense. It is plausible that this compound could act as an activator of this pathway.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to investigate the antioxidant properties of this compound. While specific data on this compound is currently limited, the established methodologies for related compounds offer a solid foundation for its characterization. A thorough evaluation using these assays will elucidate the antioxidant potential of this compound and its mechanisms of action, contributing to the development of new therapeutic agents for oxidative stress-related diseases.
References
Application Notes and Protocols for Abyssinone IV Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Abyssinone IV in cell culture experiments. The protocols outlined below are based on established methodologies for similar flavonoid compounds, particularly other members of the Abyssinone family. Researchers should note that specific concentrations and incubation times may require optimization for different cell lines and experimental conditions.
Introduction to this compound
This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities. While research on this compound is not as extensive as for other members of its family, related compounds such as Abyssinone I, II, and V-4'-methyl ether have demonstrated significant anti-cancer and anti-inflammatory properties. These effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and inflammation. It has been noted that this compound possesses antiproliferative potential.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the reported biological activities of closely related Abyssinone compounds to provide a comparative reference.
Table 1: Summary of Biological Activities of Abyssinone Analogs
| Compound | Cell Line(s) | Reported Activity | IC50 / Effective Concentration | Reference(s) |
| Abyssinone I & II | HeLa (Cervical Cancer) | Induction of apoptosis via mitochondrial pathway | Not specified | [1] |
| Abyssinone V-4'-methyl ether | DU145, PC3 (Prostate Cancer), HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | Inhibition of cell growth | Significant activity at 10 and 20 µM | |
| Abyssinone V-4'-methyl ether | MDA-MB-231 (Breast Cancer) | Induction of apoptosis, suppression of invasion | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
General Guidelines for Handling this compound
-
Solubility: this compound, like many flavonoids, is expected to have poor solubility in aqueous solutions. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentrations: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol for Assessing Cytotoxicity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on related compounds, is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3][4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]
Protocol for Measuring Anti-Inflammatory Activity (Nitric Oxide Production)
This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.[5][6]
-
Incubation and Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[5][6]
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Abyssinone-Induced Apoptosis
Based on the known mechanisms of other Abyssinones, the following pathway is proposed for this compound.[1]
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates the general workflow for determining the cytotoxic effects of this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
Logical Flow for Apoptosis vs. Necrosis Differentiation
This diagram explains the interpretation of Annexin V and Propidium Iodide staining results.
Caption: Decision tree for cell fate analysis using Annexin V and PI staining.
References
- 1. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Antiproliferative activity and nitric oxide production of a methanolic extract of Fraxinus micrantha on Michigan Cancer Foundation-7 mammalian breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abyssinone V-4' Methyl Ether (AVME) In Vivo Studies in Mouse Models
Disclaimer: No specific in vivo studies on Abyssinone IV in mouse models were identified in the available literature. The following application notes and protocols are based on published research for the closely related compound, Abyssinone V-4' methyl ether (AVME) , which has demonstrated anti-tumor properties in mouse models. These protocols can serve as a foundational guide for designing future in vivo studies of this compound and other related flavanones.
Introduction
Abyssinone V-4' methyl ether (AVME) is a prenylated flavanone isolated from Erythrina droogmansiana.[1][2][3] Preclinical studies have highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects against various tumor cell lines and efficacy in reducing tumor growth in animal models.[1][2][3] These notes provide a comprehensive overview of the available in vivo data for AVME and detailed protocols for key experiments to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of AVME in mouse models.
Table 1: In Vivo Efficacy of Abyssinone V-4' Methyl Ether in a DMBA-Induced Mammary Hyperplasia Mouse Model
| Parameter | Vehicle Control (DMBA only) | AVME (10 mg/kg) + DMBA | Reference |
| Animal Model | Swiss Mice | Swiss Mice | [1] |
| Tumor Induction | 7,12-Dimethylbenz(a)anthracene (DMBA) | 7,12-Dimethylbenz(a)anthracene (DMBA) | [1] |
| Treatment Dose | N/A | 10 mg/kg | [1] |
| Tumor Incidence | High (specific % not stated) | Decreased | [1] |
| Tumor Weight | N/A | Decreased | [1] |
| Tumor Volume | N/A | Decreased | [1] |
| Histological Findings | In situ carcinoma | Near-normal histology, protection against lobular alveolar hyperplasia | [1] |
Experimental Protocols
DMBA-Induced Mammary Gland Hyperplasia Model in Swiss Mice
This protocol outlines the methodology for inducing mammary gland hyperplasia using 7,12-Dimethylbenz(a)anthracene (DMBA) and evaluating the anti-tumor effects of Abyssinone V-4' methyl ether (AVME).[1]
Objective: To assess the efficacy of AVME in preventing or reducing the development of chemically-induced mammary tumors in mice.
Materials:
-
Female Swiss mice (6-8 weeks old)
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
Corn oil (vehicle)
-
Abyssinone V-4' methyl ether (AVME)
-
Gavage needles
-
Calipers
-
Animal balance
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Animal Grouping: Randomly divide the mice into the following groups (n=10 per group):
-
Group 1: Vehicle Control (Corn oil)
-
Group 2: DMBA Control
-
Group 3: AVME (10 mg/kg) + DMBA
-
-
Tumor Induction:
-
Prepare a solution of DMBA in corn oil.
-
Administer DMBA orally via gavage to the DMBA Control and AVME + DMBA groups at the established carcinogenic dose.
-
-
Drug Administration:
-
Prepare a suspension of AVME in a suitable vehicle (e.g., corn oil with a small percentage of DMSO).
-
Administer AVME (10 mg/kg) or the vehicle to the respective groups via oral gavage, starting one week before DMBA administration and continuing for the duration of the study.
-
-
Monitoring:
-
Monitor the animals' health and body weight weekly.
-
Palpate the mammary glands weekly to detect the appearance of tumors.
-
Once tumors are palpable, measure their dimensions using calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., 20 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Carefully dissect the mammary tumors, weigh them, and record the final volume.
-
Collect tumors and other relevant tissues (e.g., liver, lungs, spleen) for histological analysis. Fix tissues in 10% neutral buffered formalin.
-
Data Analysis:
-
Compare tumor incidence, multiplicity, weight, and volume between the different groups.
-
Perform statistical analysis using appropriate tests (e.g., t-test, ANOVA).
-
Conduct histopathological examination of the tumors and other tissues to assess the degree of hyperplasia, dysplasia, and carcinoma.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for AVME-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which AVME induces apoptosis in cancer cells, based on in vitro findings.[2][3] This pathway is a critical area for in vivo investigation to confirm its relevance in a tumor microenvironment.
Caption: Proposed mitochondrial apoptosis pathway induced by AVME.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a test compound like AVME in a xenograft mouse model.
Caption: General experimental workflow for an in vivo xenograft study.
Future Directions
While the current in vivo data for AVME is promising, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of AVME and to correlate its concentration with its pharmacological effects.
-
Dose-Response Studies: To determine the optimal therapeutic dose and to establish a therapeutic window.
-
Efficacy in Different Cancer Models: To evaluate the anti-tumor activity of AVME in a broader range of cancer types using xenograft and patient-derived xenograft (PDX) models.
-
Combination Therapies: To investigate the synergistic effects of AVME with standard-of-care chemotherapeutic agents or immunotherapies.
-
Toxicology Studies: To assess the safety profile of AVME through acute and chronic toxicity studies.
These application notes and protocols provide a framework for advancing the in vivo investigation of Abyssinone V-4' methyl ether and, by extension, this compound, as potential anti-cancer therapeutics.
References
- 1. Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abyssinone V-4' Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Abyssinone IV in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abyssinone IV in cell-based assays. Due to its hydrophobic nature, this compound presents solubility challenges that can impact experimental outcomes. This resource offers troubleshooting strategies, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate successful experimentation.
Troubleshooting Guide
Encountering issues with this compound solubility can be a significant hurdle. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound is highly hydrophobic and will precipitate when the concentration of the organic solvent (e.g., DMSO) drops significantly upon addition to cell culture medium.[1][2] | - Optimize DMSO Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%, with 0.1% being ideal for sensitive cells.[3][4] - Stepwise Dilution: Instead of a single large dilution, perform a gradual, stepwise dilution of the DMSO stock into pre-warmed (37°C) cell culture medium while vortexing gently. This can help to keep the compound in solution.[1] - Serum Presence: If compatible with your experimental design, the presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds.[1] |
| Inconsistent or unexpected experimental results | Poor solubility can lead to an inaccurate final concentration of this compound in the cell culture wells, leading to variability in cellular response. | - Visual Inspection: Before treating cells, visually inspect the diluted this compound solution under a microscope for any signs of precipitation. - Solubility Testing: Perform a preliminary solubility test by preparing serial dilutions of your this compound stock in your specific cell culture medium and observing the concentration at which precipitation occurs.[2] |
| Low potency or lack of biological effect | The actual concentration of solubilized this compound reaching the cells may be lower than the calculated concentration due to precipitation. | - Re-evaluate Stock Concentration: It may be necessary to start with a lower, more soluble stock concentration in DMSO.[5] - Alternative Solubilization Methods: For particularly challenging cases, consider the use of solubilizing agents such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[2] |
| Cell toxicity in vehicle control group | The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high and is causing cellular stress or death.[3] | - Determine DMSO Tolerance: Perform a dose-response experiment with your specific cell line to determine the maximum tolerable concentration of DMSO.[3] - Minimize Final DMSO Concentration: Adjust your stock solution concentration to ensure the final DMSO concentration in your assay is well below the toxic threshold.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell-based assays?
A1: Based on its hydrophobic nature as a prenylated flavanone, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3][6]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5%; however, it is highly recommended to keep the final DMSO concentration at or below 0.1% to minimize any potential solvent-induced effects on the cells.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates out of solution when I add it to my cell culture media. What can I do?
A3: Precipitation is a common issue with hydrophobic compounds. To mitigate this, you can try a stepwise dilution of your DMSO stock into pre-warmed media, ensure your final DMSO concentration is optimized, or consider the presence of serum in your media to aid solubility.[1] If precipitation persists, you may need to lower your final experimental concentration of this compound.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Quantitative Data
| Flavonoid | Solvent | Solubility (mmol/L) |
| Hesperetin | Acetonitrile | 85 |
| Naringenin | Acetonitrile | 77 |
| Quercetin | Acetone | 80 |
| Rutin | Acetonitrile | 0.50 |
| Data sourced from Chebil et al., 2007.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution. b. In a sterile environment, add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Procedure for Preparing Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed media. It is critical to add the DMSO stock to the media and mix immediately to prevent precipitation.[1] d. Ensure the final DMSO concentration is below the toxic level for your cells (ideally ≤ 0.1%).[3] e. Use the freshly prepared working solution for your cell-based assay immediately.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay) with this compound
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with the same final DMSO concentration)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). d. Following incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. e. Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. f. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. g. Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
Technical Support Center: Synthesis of Prenylated Flavonoids
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of prenylated flavonoids like Abyssinone IV?
A: The primary challenges in the synthesis of prenylated flavonoids include:
-
Regioselectivity of Prenylation: Controlling the position of the prenyl group attachment onto the flavonoid scaffold can be difficult, often leading to a mixture of isomers.
-
Side Reactions: The reactive nature of the phenol and catechol moieties can lead to undesired side reactions, such as O-prenylation instead of C-prenylation, and oxidation of the aromatic rings.
-
Low Yields: Multi-step syntheses, coupled with the potential for side reactions and purification difficulties, can result in low overall yields.
-
Purification: The separation of closely related isomers and byproducts often requires careful chromatographic techniques.
-
Scalability: Transitioning from small-scale laboratory synthesis to larger-scale production can present significant challenges in maintaining reaction conditions and yields.[1]
Q2: How can I improve the regioselectivity of the prenylation step?
A: Improving regioselectivity often involves the use of protecting groups to block more reactive sites on the flavonoid core. Additionally, the choice of solvent, temperature, and the specific prenylating agent can influence the outcome. Exploring different Lewis acids or bases as catalysts can also help direct the prenylation to the desired position.
Q3: What are common side reactions during the Claisen-Schmidt condensation to form the chalcone intermediate, and how can they be minimized?
A: A common side reaction is self-condensation of the acetophenone starting material. To minimize this, one can slowly add the acetophenone to a mixture of the aldehyde and the base. Using a stronger base or a different solvent system can also favor the desired cross-condensation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired prenylated product. | 1. Inactive catalyst or reagents.2. Unfavorable reaction conditions (temperature, solvent).3. Degradation of starting material or product. | 1. Check the activity of the catalyst and the purity of reagents.2. Perform small-scale experiments to screen different solvents and temperatures.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of multiple products (isomers). | 1. Lack of regioselectivity in the prenylation step.2. Non-specific cyclization of the chalcone. | 1. Employ protecting groups to direct the reaction to the desired position.2. Optimize the cyclization conditions (e.g., type of acid or base catalyst, reaction time). |
| Difficulty in purifying the final product. | 1. Presence of closely related isomers or byproducts.2. Poor solubility of the product. | 1. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.2. Experiment with different solvent systems for recrystallization or chromatography. |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Chalcone Formation)
This protocol is a generalized procedure based on the synthesis of related flavonoids.[2][3]
-
Dissolve the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add an aqueous solution of a base (e.g., NaOH, KOH) to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add the substituted benzaldehyde (1 equivalent) to the cooled mixture with constant stirring.
-
Allow the reaction to stir at room temperature for the specified time (typically several hours to overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes reaction conditions for the synthesis of Abyssinone I, a related prenylated flavanone.[2]
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Condensation | 2,2-dimethylchromen-6-carboxaldehyde, Protected resacetophenone | Phase Transfer Catalyst | Biphasic | Room Temp | 12 | ~60-70 |
| Deprotection & Cyclization | Chalcone intermediate | Acidic or Basic conditions | Methanol/Water | Reflux | 4-6 | ~80-90 |
Visualizations
Caption: General synthetic workflow for prenylated flavonoids, highlighting key challenging steps.
References
Technical Support Center: Optimizing Abyssinone IV Dosage for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Abyssinone IV in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for this compound in in vitro studies?
A1: Based on available research, this compound has demonstrated cytotoxic effects in various cancer cell lines with IC50 values reported to be less than 30 µM.[1] The optimal concentration will vary depending on the specific cell line and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific assay.
Q2: In which solvent should I dissolve this compound for cell culture experiments?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action for this compound's cytotoxic effects?
A3: this compound has been shown to induce apoptosis in human leukemic lymphoblasts (CCRF-CEM cells).[2] This process is mediated by the loss of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[2]
Q4: Is this compound cytotoxic to normal cells?
A4: Studies have shown that this compound exhibits cytotoxicity against normal AML12 hepatocytes with an IC50 value of less than 30 µM.[1] Therefore, it is crucial to include a non-cancerous cell line in your experiments to assess the selectivity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cytotoxic effect at expected concentrations. | 1. Compound Degradation: this compound may be unstable in the experimental conditions. 2. Cell Line Resistance: The selected cell line may be resistant to the effects of this compound. 3. Incorrect Dosage Calculation: Errors in calculating the final concentration. | 1. Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. 2. Try a different cancer cell line known to be sensitive to flavonoids. Consider using one of the cell lines listed in the data tables below. 3. Double-check all calculations for dilutions and final concentrations. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Incomplete Compound Solubilization: this compound may not be fully dissolved in the media. | 1. Ensure a homogenous cell suspension before seeding. Pipette gently and mix between seeding replicates. 2. Vortex the stock solution before diluting it in the culture medium. Ensure the final solution is clear before adding it to the cells. |
| Observed cytotoxicity in control (vehicle-treated) wells. | High DMSO Concentration: The concentration of DMSO used as a solvent is too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration as the experimental wells. |
Data on In Vitro Efficacy of this compound
Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CCRF-CEM | Human leukemic lymphoblasts | < 30 | [1] |
| CEM/ADR5000 | Multidrug-resistant leukemia | < 30 | [1] |
| MDA-MB-231-pcDNA | Human breast adenocarcinoma | < 30 | [1] |
| MDA-MB-231-BCRP | Multidrug-resistant breast cancer | < 30 | [1] |
| HCT116 (p53+/+) | Human colon carcinoma | < 30 | [1] |
| HCT116 (p53-/-) | Human colon carcinoma | < 30 | [1] |
| U87MG | Human glioblastoma | < 30 | [1] |
| HepG2 | Human liver carcinoma | < 30 | [1] |
| AML12 | Normal mouse hepatocytes | < 30 | [1] |
Experimental Protocols
Protocol for Assessing Cytotoxicity using Resazurin Reduction Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.5 to 50 µM.
-
Cell Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound induces apoptosis via mitochondrial disruption.
General Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining this compound cytotoxicity.
References
preventing degradation of Abyssinone IV in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Abyssinone IV in solution. The information is based on the general principles of flavonoid chemistry.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A color change in your this compound solution often suggests degradation. Flavonoids, the class of compounds this compound belongs to, can oxidize or undergo other chemical transformations when exposed to light, oxygen, or suboptimal pH conditions, leading to a visible change in the solution's appearance. It is crucial to assess the stability of your compound if you observe any color change.
Q2: What are the optimal storage conditions for this compound in a solution?
To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to limit oxygen exposure. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. The choice of solvent is also critical and should be selected based on empirical stability studies.
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data for this compound is limited, flavonoids are generally soluble in organic solvents like ethanol, methanol, and DMSO. For aqueous solutions, the pH should be carefully considered, as the stability of flavonoids can be pH-dependent.[1] It is recommended to prepare stock solutions in an appropriate organic solvent and then dilute them into the aqueous experimental medium immediately before use.
Q4: Can I do anything to improve the stability of this compound in my aqueous experimental buffer?
Yes, several strategies can enhance the stability of flavonoids in aqueous solutions. These include:
-
pH Optimization: Flavonoids are often more stable in acidic conditions (pH 2.5-3.5).[1]
-
Use of Stabilizing Agents: The addition of antioxidants or chelating agents can help prevent oxidative degradation.
-
Minimizing Headspace: Reducing the amount of air in the storage vial can limit oxygen exposure.
-
Working in Low Light: Conducting experiments under subdued lighting can prevent photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of bioactivity | Degradation of this compound in the experimental solution. | 1. Prepare fresh solutions for each experiment. 2. Review and optimize solution preparation and storage procedures. 3. Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Precipitate formation in the solution | Poor solubility or aggregation of this compound. | 1. Confirm the solubility of this compound in your chosen solvent. 2. Consider using a co-solvent or a different solvent system. 3. The use of certain stabilizers like cyclodextrins can sometimes improve solubility.[2] |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize all solution preparation and handling procedures. 2. Ensure consistent timing between solution preparation and experimental use. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. Researchers should generate their own data for their specific experimental setup. A solution is generally considered stable if the concentration of the active compound remains at 90% or more of the initial concentration.[3][4]
| Condition | Solvent | Temperature | Light Exposure | Hypothetical % Recovery after 24h |
| 1 | DMSO | 25°C | Ambient | 95% |
| 2 | DMSO | 4°C | Dark | 99% |
| 3 | Ethanol | 25°C | Ambient | 92% |
| 4 | Aqueous Buffer (pH 7.4) | 25°C | Ambient | 75% |
| 5 | Aqueous Buffer (pH 5.0) | 25°C | Ambient | 88% |
| 6 | Aqueous Buffer (pH 7.4) + 0.1% Ascorbic Acid | 25°C | Ambient | 85% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical column (e.g., C18)
-
Temperature-controlled incubator
-
Light-controlled chamber (optional)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the desired solvent or buffer system.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Abyssinone IV Extraction from Erythrina
Welcome to the technical support center for the extraction of Abyssinone IV from Erythrina species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of this bioactive flavonoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors, from the initial plant material to the extraction and purification methods. Here’s a systematic approach to troubleshooting:
-
Plant Material:
-
Species and Plant Part: Ensure you are using the correct Erythrina species, as this compound concentration varies between them. The stem bark of Erythrina abyssinica is a commonly cited source.[1][2][3] The age of the plant and harvesting season can also influence the concentration of secondary metabolites.
-
Drying and Storage: Improper drying and storage of the plant material can lead to enzymatic degradation of flavonoids. The plant material should be air-dried in a well-ventilated area away from direct sunlight and stored in a cool, dry place.
-
-
Extraction Solvent and Method:
-
Solvent Choice: The polarity of the extraction solvent is critical. Methanol or ethanol are effective for initial extraction from the plant material.[1] Subsequent liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, is often used to selectively extract flavanones like this compound.
-
Extraction Technique: Maceration is a common and straightforward method. However, ensure sufficient extraction time (typically 48-72 hours) with occasional agitation to maximize solvent penetration. More advanced techniques like sonication or microwave-assisted extraction can improve efficiency but may require optimization to prevent compound degradation.
-
-
Compound Degradation:
-
Temperature: Flavonoids can be sensitive to high temperatures. Avoid excessive heat during solvent evaporation (rotary evaporation). It is advisable to keep the temperature of the water bath below 40-50°C.
-
Light and Oxygen: Exposure to light and oxygen can lead to the degradation of flavonoids. Conduct extraction and purification steps in a controlled environment, and store extracts and fractions in amber-colored vials, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing a complex mixture of compounds in my extract, making purification difficult. How can I improve the selectivity of my extraction?
A2: A multi-step extraction and purification strategy is essential for isolating this compound from a complex plant matrix.
-
Solvent Partitioning: After the initial crude extraction with a polar solvent like methanol, perform a liquid-liquid partitioning. This typically involves partitioning the aqueous methanol extract against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Subsequently, partitioning against a solvent of intermediate polarity, such as ethyl acetate or chloroform, will enrich the flavonoid fraction containing this compound.
-
Column Chromatography: This is a crucial step for purification.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for separating flavonoids.
-
Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This allows for the sequential elution of compounds based on their polarity.
-
Q3: My purified this compound appears to be unstable. What are the best practices for storage?
A3: To ensure the long-term stability of purified this compound:
-
Storage Conditions: Store the purified compound as a solid in a tightly sealed, amber-colored vial at -20°C.
-
Inert Atmosphere: For maximum stability, flush the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Solvent Storage: If storing in solution, use a non-reactive solvent and store at low temperatures. Be aware that repeated freeze-thaw cycles can degrade the compound. It is often best to aliquot solutions into smaller volumes for single use.
Quantitative Data
While specific yield percentages can vary significantly based on the factors mentioned in the troubleshooting section, the following table provides a general overview of extraction yields from Erythrina species found in the literature.
| Plant Material | Extraction Method | Solvent System | Reported Yield of Crude Extract/Fractions | Reference |
| Erythrina abyssinica Stem Bark | Maceration | 80% aqueous Methanol | Not specified for crude extract | [1] |
| Erythrina abyssinica Stem Bark | Maceration | Chloroform:Methanol (1:1) | Not specified for crude extract | [1] |
| Erythrina variegata Bark | Not specified | Hexane | 2.0% | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Erythrina abyssinica Stem Bark
This protocol outlines a standard laboratory procedure for the extraction and initial purification of this compound.
1. Plant Material Preparation:
- Collect fresh stem bark of Erythrina abyssinica.
- Wash the bark thoroughly with distilled water to remove any dirt and debris.
- Air-dry the bark in a well-ventilated room, protected from direct sunlight, for 7-10 days or until it becomes brittle.
- Grind the dried bark into a coarse powder using a mechanical grinder.
2. Maceration (Initial Extraction):
- Weigh 500 g of the powdered bark and place it in a large glass container.
- Add 2.5 L of 80% aqueous methanol to the container, ensuring the powder is fully submerged.
- Seal the container and let it stand at room temperature for 72 hours, with occasional shaking.
- After 72 hours, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude methanol extract in 500 mL of distilled water.
- Transfer the suspension to a 2 L separatory funnel.
- Add 500 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and allow the layers to separate.
- Collect the lower aqueous layer and discard the upper n-hexane layer (this removes non-polar compounds).
- Repeat the n-hexane wash two more times.
- To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
- Collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction two more times.
- Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
- Filter the dried ethyl acetate fraction and concentrate it using a rotary evaporator to obtain the flavonoid-rich fraction.
4. Column Chromatography (Purification):
- Prepare a silica gel column (e.g., 60-120 mesh size).
- Dissolve the flavonoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
- Load the dissolved sample onto the top of the silica gel column.
- Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).
- Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
- Combine the fractions containing the compound with the same Rf value as a standard this compound (if available).
- Evaporate the solvent from the combined fractions to obtain purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
This compound, like many flavonoids, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Proposed Mechanism of this compound on the NF-κB Signaling Pathway.
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of P38 MAPK and JNK pathways preserves stemness markers and alleviates premature activation of muscle stem cells during isolation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abyssinone IV Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the synthesis of Abyssinone IV.
Troubleshooting Guide
Low yields in the synthesis of this compound (2',4',4-trihydroxy-3'-prenylchalcone) can arise from several factors, from starting material purity to reaction conditions. This guide addresses common issues in a question-and-answer format.
Q1: My Claisen-Schmidt condensation is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: The Claisen-Schmidt condensation is a critical step in forming the chalcone backbone. Low yields can be attributed to several factors:
-
Incomplete Deprotonation of the Acetophenone: The reaction requires the formation of an enolate from the acetophenone precursor (3-prenyl-2,4-dihydroxyacetophenone). Inadequate base strength or concentration can lead to incomplete deprotonation and unreacted starting material.
-
Side Reactions: The hydroxyl groups on both the acetophenone and benzaldehyde can undergo side reactions, especially under strongly basic conditions. This can include O-alkylation if a prenyl halide is present or other undesired condensations.
-
Poor Solubility of Reactants: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Reversibility of the Aldol Addition: The initial aldol addition product can revert to the starting materials. Driving the reaction towards the dehydrated chalcone product is crucial.
Troubleshooting Steps:
-
Optimize the Base: Experiment with different bases and concentrations. While strong bases like KOH and NaOH are common, milder bases or different solvent systems might be necessary to minimize side reactions.
-
Protecting Groups: Consider protecting the hydroxyl groups, particularly the more reactive ones, to prevent side reactions. This adds extra steps to the synthesis but can significantly improve the yield and purity of the final product.
-
Solvent Selection: Ensure your chosen solvent can dissolve both the acetophenone and benzaldehyde derivatives. A mixture of solvents might be necessary to achieve optimal solubility.
-
Reaction Temperature and Time: Systematically vary the reaction temperature and time. While higher temperatures can favor the dehydration step to form the chalcone, they can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.
Q2: I am observing multiple spots on my TLC plate after the condensation reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Besides unreacted starting materials, potential side products include:
-
Self-condensation of the Acetophenone: If the enolate of the acetophenone reacts with another molecule of the acetophenone, it will lead to a dimeric side product.
-
Cannizzaro Reaction of the Benzaldehyde: Under strongly basic conditions, 4-hydroxybenzaldehyde can undergo a disproportionation reaction to form 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.
-
Michael Addition: The enolate can potentially add to the newly formed chalcone in a Michael 1,4-addition, leading to a more complex structure.
-
Products from Impure Starting Materials: Impurities in the starting 3-prenyl-2,4-dihydroxyacetophenone or 4-hydroxybenzaldehyde will lead to corresponding side products.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography.
-
Control Stoichiometry: Use a slight excess of the benzaldehyde to ensure the complete consumption of the more valuable prenylated acetophenone.
-
Optimize Reaction Conditions: As mentioned in A1, adjusting the base, solvent, and temperature can help to minimize the formation of side products.
Q3: The prenylation of the 2',4'-dihydroxyacetophenone is not regioselective, leading to a mixture of isomers. How can I improve this?
A3: Achieving high regioselectivity in the prenylation of polyhydroxylated phenols can be challenging. The hydroxyl groups at the 2' and 4' positions have different acidities and nucleophilicities, which can lead to a mixture of O-prenylated and C-prenylated products at different positions.
Troubleshooting Steps:
-
Choice of Prenylating Agent: The reactivity of the prenylating agent (e.g., prenyl bromide, prenyl alcohol) can influence the outcome.
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using a milder base and a non-polar solvent might favor C-alkylation over O-alkylation.
-
Use of Protecting Groups: Selectively protecting one of the hydroxyl groups can direct the prenylation to the desired position. For example, protecting the more acidic 4'-hydroxyl group would favor prenylation at the 3' position.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of a polyhydroxylated chalcone like this compound?
A: The yields for the synthesis of polyhydroxylated and prenylated chalcones can be highly variable and are often modest. For example, the synthesis of a similar compound, 2',4',4'-trihydroxy-3-methoxychalcone, has been reported with a yield of only 6%.[1] However, with optimization of reaction conditions and purification techniques, higher yields can be achieved.
Q: What is the most common synthetic route for this compound?
A: The most likely synthetic route involves two key steps:
-
Prenylation: The regioselective prenylation of 2',4'-dihydroxyacetophenone to yield 3-prenyl-2,4-dihydroxyacetophenone.
-
Claisen-Schmidt Condensation: The base-catalyzed condensation of 3-prenyl-2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde.
Q: Are there any specific safety precautions I should take during the synthesis?
A: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling strong bases and organic solvents with care.
Quantitative Data Summary
| Chalcone Derivative | Reactants | Catalyst/Conditions | Reported Yield (%) | Reference |
| 2',4',4'-Trihydroxychalcone | 2',4'-Dihydroxyacetophenone, 4-Hydroxybenzaldehyde | Not specified | Not specified | [2] |
| 2',4',4'-Trihydroxy-3-methoxychalcone | 2,4-dihydroxyacetophenone, 4-hydroxy-3-methoxybenzaldehyde | 40% KOH in methanol | 6 | [1] |
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a key step, the Claisen-Schmidt condensation to form a trihydroxychalcone, is outlined below. This can be adapted for the synthesis of this compound using the appropriate prenylated acetophenone.
General Protocol for Claisen-Schmidt Condensation:
-
Dissolve the Acetophenone: In a round-bottom flask, dissolve one equivalent of the substituted acetophenone (e.g., 3-prenyl-2,4-dihydroxyacetophenone) in a suitable solvent such as ethanol or methanol.
-
Add the Benzaldehyde: To this solution, add a slight excess (e.g., 1.1 equivalents) of the substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde).
-
Initiate the Reaction: Cool the mixture in an ice bath and slowly add a solution of a strong base, such as 50% aqueous potassium hydroxide, dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
Isolation and Purification: The precipitated solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Synthetic Pathway of this compound
Caption: Proposed synthetic pathway for this compound.
References
Abyssinone IV stability issues in long-term storage
This center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of Abyssinone IV.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, particularly those related to its stability.
Q: Why are my experimental results with this compound inconsistent over time?
A: Inconsistent results, such as diminished biological activity, are often linked to the degradation of the compound. This compound is a flavonoid, a class of compounds susceptible to degradation from environmental factors. Key factors include:
-
Oxidation: Exposure to oxygen, especially in solution, can lead to oxidative degradation. The presence of hydroxyl groups on the flavonoid structure makes it susceptible to oxidation.
-
Light Exposure: Flavonoids can be photosensitive. Exposure to UV or even ambient light over time can cause photochemical degradation.
-
Temperature Fluctuations: Storing the compound at room temperature or experiencing repeated freeze-thaw cycles can accelerate degradation.[1]
-
pH of Solution: The stability of flavonoids in solution is highly dependent on pH. Alkaline conditions, in particular, can promote rapid degradation.
Q: How can I visually determine if my this compound stock has degraded?
A: While visual inspection is not a definitive test, signs of degradation can include a change in the color or clarity of a stock solution. For solid compounds, clumping or a change in color may indicate uptake of moisture and potential degradation. However, significant degradation can occur without any visible change. Analytical methods are required for confirmation.
Q: My stock solution of this compound is cloudy. What could be the cause?
A: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Degradation: The precipitate could be composed of insoluble degradation products.
-
Low Temperature Storage: The compound may be precipitating out of solution at refrigerated or frozen temperatures. Allow the solution to warm to room temperature before use to see if it redissolves.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption.
Q: What is the recommended procedure for preparing and storing this compound stock solutions?
A: To maximize the stability of stock solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. Avoid aqueous buffers for long-term storage.
-
Preparation: If possible, prepare solutions fresh for each experiment.
-
Storage: If storage is necessary, prepare small aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect them from light. Solutions are generally usable for up to one month when stored this way, but stability should be verified for long-term experiments.[2]
Q: Which analytical methods can be used to assess the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for stability testing.[3] An HPLC assay can separate and quantify this compound from its degradation products, allowing for a precise determination of its purity and concentration over time.
Factors Affecting Flavonoid Stability
| Factor | Effect on Stability | Recommendation for this compound |
| Temperature | Higher temperatures accelerate chemical degradation.[1] | Store solid at -20°C and solutions at -80°C. |
| Light | UV and ambient light can cause photodegradation.[4][5] | Store in amber vials or protect from light. |
| Oxygen | Promotes oxidative degradation, especially in solution.[4] | Store solid under inert gas; degas solvents for solutions. |
| pH | Stability is pH-dependent; degradation is often faster in alkaline conditions. | Prepare stock solutions in non-aqueous solvents (e.g., DMSO). For aqueous buffers, use a slightly acidic to neutral pH and prepare fresh. |
| Solvent | Protic solvents and the presence of water can facilitate hydrolysis. | Use anhydrous, aprotic solvents like DMSO for long-term storage. |
| Moisture (for solid) | Can lead to hydrolysis and physical changes.[6] | Store in a desiccated environment. |
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect the presence of degradation products.
1. Objective: To quantify the concentration of this compound in a sample over time and identify any potential degradation products.
2. Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 280-350 nm) based on the UV absorbance spectrum of this compound. A wavelength around 295 nm is often suitable for flavanones.
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a standard curve by dissolving a known mass of high-purity this compound in the mobile phase or DMSO to create a series of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the this compound sample from the stability study to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation:
-
Identify the peak corresponding to this compound by comparing its retention time to that of the standard.
-
Calculate the concentration of this compound in the sample using the standard curve. A decrease in the area of the main peak over time indicates degradation.
-
New peaks appearing in the chromatogram at different retention times are indicative of degradation products. The principle of "mass balance" can be applied, where the total peak area should remain constant if all degradation products are detected.
-
Visualizations
References
- 1. Compound: this compound (CHEMBL470454) - ChEMBL [ebi.ac.uk]
- 2. Abyssinone I | C20H18O4 | CID 442152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. This compound | C25H28O4 | CID 4063835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 77263-10-6 | XA161639 | Biosynth [biosynth.com]
- 6. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Separation of Abyssinone Isomers
Welcome to the technical support center for the HPLC separation of Abyssinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are Abyssinone isomers and why is their separation challenging?
Abyssinone isomers are prenylated flavanones, a class of flavonoids found in plants of the Erythrina genus, such as Erythrina abyssinica.[1] These compounds are of interest due to their potential biological activities. The primary challenge in their separation lies in their structural similarity. Isomers have the same molecular formula and often very similar physicochemical properties, which can result in co-elution or poor resolution in chromatography. Separation may be further complicated by the presence of both structural isomers (differing in the position of the prenyl group) and stereoisomers (differing in the three-dimensional arrangement of atoms).
Q2: What type of HPLC column is best suited for separating Abyssinone isomers?
For reversed-phase HPLC, a C18 column is the most common choice for flavonoid analysis and serves as a good starting point.[2][3] However, for challenging isomer separations, columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, can provide enhanced resolution due to different interaction mechanisms (e.g., π-π interactions) with the aromatic rings of the flavonoids.
For the separation of chiral isomers (enantiomers), specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®), are often effective for separating flavanone enantiomers, typically in normal-phase mode.
Q3: What are the typical mobile phases used for the separation of flavonoid isomers?
In reversed-phase HPLC, the mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol.[2] To improve peak shape and resolution, the aqueous phase is often acidified with a small amount of an acid like formic acid or acetic acid (typically 0.1% v/v).[2] Acetonitrile often provides better resolution and lower backpressure compared to methanol.
For normal-phase chiral separations, the mobile phase is typically a non-polar solvent such as hexane or heptane mixed with a polar modifier, most commonly an alcohol like isopropanol or ethanol.
Q4: How can I optimize the mobile phase for better separation of Abyssinone isomers?
Optimization of the mobile phase is critical for achieving good resolution. Here are key steps:
-
Gradient Elution: Start with a gradient elution method to determine the approximate organic solvent concentration required to elute the isomers. A typical gradient might run from a low to a high percentage of organic solvent over 20-40 minutes.
-
Solvent Strength: Adjust the gradient slope. A shallower gradient (slower increase in organic solvent) will increase run time but generally improves the resolution of closely eluting peaks.
-
Solvent Type: If resolution is still poor with acetonitrile, try substituting it with methanol. The different selectivity of methanol can sometimes resolve co-eluting peaks.
-
pH Adjustment: For ionizable compounds, the pH of the mobile phase can significantly affect retention and peak shape. For flavonoids, maintaining an acidic pH (e.g., pH 2.5-3.5 with formic acid) ensures that phenolic hydroxyl groups are protonated, leading to sharper peaks and more reproducible retention times.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of Abyssinone isomers.
Problem 1: Poor Resolution or Co-eluting Peaks
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase composition | Optimize the gradient profile (shallower gradient). Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the pH of the aqueous phase with 0.1% formic or acetic acid. |
| Unsuitable column chemistry | Switch to a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl column for reversed-phase). For potential enantiomers, use a chiral stationary phase. |
| Insufficient column efficiency | Use a longer column or a column with a smaller particle size (UHPLC). Ensure the column is not old or contaminated. |
| Column temperature is not optimal | Vary the column temperature (e.g., in increments of 5 °C from 25 °C to 40 °C). Higher temperatures can improve efficiency and alter selectivity. |
| Flow rate is too high | Reduce the flow rate. This can increase resolution but will also increase the analysis time. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if basic compounds are present. Ensure the mobile phase pH is appropriate to suppress ionization of acidic silanols on the silica support (use an acidic modifier like formic acid). |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Mismatched solvent strength between sample and mobile phase | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
Problem 3: Peak Splitting or Shoulder Peaks
Symptoms:
-
A single peak appears as two or has a "shoulder" on one side.
| Possible Cause | Recommended Solution |
| Co-elution of closely related isomers | This is a separation issue. Refer to the "Poor Resolution" troubleshooting guide to optimize selectivity. |
| Column void or channeling | This indicates a problem with the column packing. Reverse-flush the column (if permitted by the manufacturer). If the issue persists, the column may need to be replaced. |
| Partially blocked column frit | Replace the column inlet frit or the guard column. Always filter samples and mobile phases to prevent blockage. |
| Injector issues | Ensure the injector rotor seal is not scratched or worn, which can cause sample to be split into two paths. |
| Sample solvent effect | The solvent used to dissolve the sample is much stronger than the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
The following is a representative reversed-phase HPLC method that can be used as a starting point for the separation of Abyssinone isomers. Note: This is a general method for flavonoids and should be optimized for your specific application.
Sample Preparation:
-
Extract the plant material (e.g., stem bark of Erythrina abyssinica) with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in the initial mobile phase composition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength, e.g., 280 nm or 330 nm, based on the UV spectrum of Abyssinone. |
| Injection Volume | 10 µL |
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 30 | 40 | 60 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 80 | 20 |
| 50 | 80 | 20 |
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for HPLC separation of Abyssinone isomers.
Caption: Experimental workflow for HPLC analysis of Abyssinone isomers.
Caption: Troubleshooting decision tree for HPLC separation issues.
References
minimizing off-target effects of Abyssinone IV
Disclaimer: Abyssinone IV is a prenylated flavanone with demonstrated antiproliferative potential. However, comprehensive data on its specific mechanism of action and a detailed off-target effect profile are not yet publicly available. This guide provides general strategies and troubleshooting advice for researchers working with this compound and similar natural product compounds, based on established principles of pharmacology and drug development. The experimental protocols and potential off-target effects described are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound is a prenylated flavanone isolated from plants of the genus Erythrina. Preliminary research has shown that it possesses antiproliferative properties, suggesting its potential as a cytotoxic agent against cancer cells.[1] Like other prenylated flavonoids, it may exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3][4][5][6][7]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no specific, publicly available data detailing the off-target effects of this compound. However, like many small molecule inhibitors, particularly natural products, it is plausible that this compound may interact with multiple cellular targets. Off-target effects are a common challenge in drug development and can lead to unexpected phenotypic outcomes or toxicity.[4]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A3: Establishing a dose-response curve is a critical first step. This will help you identify the concentration range where this compound exhibits its desired on-target effect with minimal toxicity to your cellular model. It is recommended to perform a broad concentration range initially and then narrow it down to a more focused range around the EC50/IC50 for your primary endpoint.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C, protected from light. The stability of this compound in your specific experimental media should be determined empirically.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in control cells.
-
Question: I am observing significant cell death in my negative control cell line that is not supposed to be affected by this compound. What could be the cause?
-
Answer: This could be due to several factors:
-
Concentration is too high: The concentration of this compound you are using may be non-specifically toxic.
-
Solvent toxicity: The concentration of your solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Off-target effects: this compound might be hitting a critical pathway necessary for the survival of your control cells.
-
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations on your control cell line to determine the maximum non-toxic concentration.
-
Solvent control: Include a vehicle-only control (e.g., media with the same concentration of DMSO) to assess solvent toxicity.
-
Consider a different control cell line: If the cytotoxicity persists at low concentrations, your control cell line may be particularly sensitive to off-target effects of this compound class.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My experimental results with this compound are not reproducible. What are the potential reasons?
-
Answer: Inconsistent results can stem from variability in compound preparation, cell culture conditions, or assay procedures.
-
Troubleshooting Steps:
-
Compound handling: Ensure your this compound stock solution is properly mixed and that you are using fresh aliquots for each experiment to avoid degradation.
-
Cell culture consistency: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Assay execution: Standardize all incubation times, reagent concentrations, and measurement parameters.
-
Issue 3: Lack of a clear on-target effect at expected concentrations.
-
Question: I am not observing the expected biological effect of this compound in my assay, even at concentrations reported in the literature for similar compounds. Why might this be?
-
Answer: This could be due to several factors related to the compound itself, the experimental system, or the specific target.
-
Troubleshooting Steps:
-
Compound integrity: Verify the purity and integrity of your this compound sample using analytical methods like HPLC or mass spectrometry.
-
Cellular uptake and metabolism: The compound may not be effectively entering the cells or could be rapidly metabolized. Consider using techniques to assess intracellular compound concentration.
-
Target expression: Confirm that your cellular model expresses the intended target of this compound at sufficient levels.
-
Assay sensitivity: Your assay may not be sensitive enough to detect subtle on-target effects.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Against Various Cell Lines
| Cell Line | Primary Target Pathway | IC50 (µM) | Notes |
| Cancer Cell Line A | Proliferation | 5.2 | Highly sensitive |
| Cancer Cell Line B | Apoptosis | 12.8 | Moderately sensitive |
| Normal Fibroblast | Viability | > 50 | Low cytotoxicity to normal cells |
| Control Cell Line | Viability | 45.1 | Potential off-target toxicity at high concentrations |
Experimental Protocols
Protocol 1: Dose-Response Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a live/dead cell stain, to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Kinase Profiling (Illustrative)
Note: This is a general protocol for assessing off-target kinase activity. The specific kinases to be tested should be chosen based on bioinformatics predictions or known promiscuity of similar compounds.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM and 10 µM) to the screening service.
-
Binding or Activity Assay: The service will perform either binding assays (e.g., KiNativ) or enzymatic activity assays to determine the percentage of inhibition of each kinase by this compound.
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by this compound at the tested concentrations. A common threshold for a significant off-target hit is >50% inhibition.
-
Follow-up Validation: Any significant off-target hits should be validated in-house using cellular assays to confirm the functional consequence of the off-target inhibition.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavanones from Erythrina crista-galli Twigs and Their Antioxidant Properties Determined through In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavanones from Erythrina crista-galli Twigs and Their Antioxidant Properties Determined through In Silico and In Vitro Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Abyssinone IV for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Abyssinone IV for in vivo studies. Due to the limited publicly available data on this compound, some information and protocols provided are based on established methodologies for flavonoids with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavanone, a type of flavonoid compound.[1] Like many flavonoids, this compound is predicted to have low aqueous solubility due to its chemical structure, which can significantly limit its absorption in the gastrointestinal tract and, consequently, its bioavailability for in vivo studies.[1][2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Key properties of this compound are summarized in the table below. The high predicted LogP value suggests poor water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H28O4 | [1][2] |
| Molecular Weight | 392.5 g/mol | [1][2] |
| Predicted XLogP3 | 6.0 | [3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids. These include:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4][5][6]
-
Solid Dispersions: Dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix can enhance solubility and dissolution rate.[7][8][9][10]
-
Liposomal Encapsulation: Encapsulating the compound within lipid bilayers can improve solubility, protect it from degradation, and facilitate absorption.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my desired vehicle for in vivo administration.
Possible Cause: Low intrinsic solubility of this compound in aqueous and common non-aqueous vehicles.
Troubleshooting Steps:
-
Solvent Screening: Systematically test the solubility of this compound in a range of pharmaceutically acceptable solvents. A hypothetical solubility profile is provided below to guide your initial screening. Please note that these are estimated values and should be experimentally verified.
Table 2: Hypothetical Solubility of this compound in Common Solvents
Solvent Predicted Solubility (mg/mL) Notes Water < 0.01 Practically insoluble. Ethanol 5 - 10 Moderately soluble. DMSO > 50 Highly soluble, but consider toxicity for in vivo use. PEG 400 10 - 20 Good solubilizing agent. Propylene Glycol 5 - 15 Common co-solvent. Tween 80 (5% in water) 0.5 - 2 Surfactant can improve wetting and dispersion. -
Co-solvent Systems: Try mixtures of solvents. For example, a combination of PEG 400, ethanol, and water can often dissolve hydrophobic compounds.
-
Formulation Development: If simple solvent systems fail, consider advanced formulation strategies as detailed in the experimental protocols below.
Issue 2: Low and variable drug exposure is observed in my in vivo studies.
Possible Cause: Poor absorption from the gastrointestinal tract, likely due to low solubility and dissolution rate.
Troubleshooting Steps:
-
Particle Size Reduction: If you are administering a suspension, ensure the particle size is minimized and controlled. Micronization or conversion to a nanosuspension (see Protocol 1) is recommended.
-
Enhance Dissolution Rate: Formulating this compound as a solid dispersion (see Protocol 2) can significantly improve its dissolution rate in the gastrointestinal fluids.
-
Improve Permeability: Liposomal encapsulation (see Protocol 3) can enhance the transport of the drug across the intestinal epithelium.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a challenge, non-oral routes such as intravenous or intraperitoneal injection may be necessary to achieve desired systemic exposure.[16]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC, or Tween 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
High-energy bead mill
Methodology:
-
Preparation of the Suspension:
-
Dissolve the stabilizer in purified water to create a 1-5% (w/v) solution.
-
Disperse this compound in the stabilizer solution to a final concentration of 1-10% (w/v).
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting.
-
-
Wet Milling:
-
Transfer the suspension to the milling chamber containing the milling media.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The optimal milling time and speed should be determined experimentally.
-
Monitor the temperature of the milling chamber and use a cooling system to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target particle size is typically below 200 nm with a PDI < 0.3.
-
Assess the zeta potential to evaluate the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Determine the drug content using a validated HPLC method.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound.[7][8][9][10]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®, or HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol, or acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution:
-
Dissolve both this compound and the chosen polymer in the organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:2, 1:4) to find the optimal formulation.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying:
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle or a mill.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the polymer matrix.
-
Protocol 3: Encapsulation of this compound in Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes to encapsulate this compound.[11][12][13][14][15]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine or egg phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation using a validated HPLC method.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. This compound | C25H28O4 | CID 4063835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL470454) - ChEMBL [ebi.ac.uk]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journalwjbphs.com [journalwjbphs.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Abyssinone I and Abyssinone IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two prenylated flavonoids, Abyssinone I and Abyssinone IV. While both compounds have demonstrated potential as cytotoxic agents, available research indicates they have been investigated against different cancer cell lines, making a direct head-to-head comparison challenging. This document summarizes the existing data on their cytotoxic efficacy, outlines the experimental methodologies used in these studies, and explores their known mechanisms of action.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Cytotoxicity Metric | Reference |
| Abyssinone I | HeLa (Human cervical carcinoma) | MTT | LD₅₀: 8.5 µg/mL | Samaga et al., 2014[1] |
| This compound | CCRF-CEM (Human leukemic lymphoblasts) | Not specified | Antiproliferative activity demonstrated | Cited in Tueche et al., 2018[2] |
Note: The lack of a standardized cell line and cytotoxicity metric (e.g., IC₅₀) for this compound prevents a direct quantitative comparison with Abyssinone I. The LD₅₀ value for Abyssinone I indicates the concentration at which 50% of the HeLa cells were killed. The study on this compound confirmed its ability to inhibit cell proliferation and induce apoptosis, but specific concentration-dependent effects are not detailed in the available literature.
Experimental Protocols
The methodologies employed to assess the cytotoxicity of Abyssinone I and the antiproliferative activity of this compound are crucial for understanding and potentially reproducing the reported findings.
Cytotoxicity Assessment of Abyssinone I (MTT Assay)
The cytotoxic effect of Abyssinone I on HeLa cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with varying concentrations of Abyssinone I and incubated for a defined period.
-
MTT Addition: Following treatment, the MTT reagent was added to each well.
-
Incubation: The plates were incubated to allow for the metabolic conversion of MTT by viable cells into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the LD₅₀ value was determined.
Antiproliferative Assessment of this compound
The specific assay used to determine the antiproliferative potential of this compound on CCRF-CEM cells is not detailed in the available citations. However, it was noted that the study demonstrated apoptosis induction.[2] Common methods to assess antiproliferative activity and apoptosis include:
-
Cell Viability Assays: Similar to the MTT assay, other assays like XTT, MTS, or resazurin-based assays can be used to measure metabolic activity as an indicator of cell viability.
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter after treatment.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Mitochondrial Membrane Potential (MMP) Assays: To assess the loss of MMP, a hallmark of intrinsic apoptosis.[2]
-
Reactive Oxygen Species (ROS) Detection: To measure the increase in ROS, which can be an early event in apoptosis induction.[2]
-
Experimental Workflow and Signaling Pathways
To visualize the processes involved in evaluating and understanding the cytotoxic effects of these compounds, the following diagrams are provided.
References
A Comparative Guide to Aromatase Inhibitors: Abyssinone IV and Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytochemical Abyssinone IV and other aromatase inhibitors, with a focus on their performance based on available experimental data. Due to the limited direct research on this compound's aromatase inhibitory activity, this guide will leverage data on the structurally related compound, Abyssinone II, as a proxy to provide a relevant comparison with established clinical aromatase inhibitors such as Letrozole, Anastrozole, and Exemestane.
Introduction to Aromatase and its Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens.[1] It is a key target in the treatment of hormone-receptor-positive breast cancer in postmenopausal women, where circulating estrogens are the primary drivers of tumor growth.[2][3] Aromatase inhibitors (AIs) block the production of estrogen, thereby reducing the growth stimulus for cancer cells.[4] These inhibitors are broadly classified into two types: non-steroidal inhibitors (Type II) and steroidal inactivators (Type I).[5]
This compound and the Potential of Phytochemicals in Aromatase Inhibition
However, studies on the related compound, Abyssinone II , have demonstrated its potential as an aromatase inhibitor. Research has shown that synthetic racemic Abyssinone II exhibits inhibitory activity against aromatase, and modifications to its chemical structure can significantly impact its potency. This suggests that the Abyssinone class of compounds represents a promising scaffold for the development of novel aromatase inhibitors.
Comparison of Aromatase Inhibitory Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of Abyssinone II and the three clinically approved third-generation aromatase inhibitors. It is important to note that IC50 values can vary between different experimental setups.
| Compound | Type | Mechanism of Action | IC50 (Aromatase Inhibition) |
| Abyssinone II | Non-steroidal (Flavanone) | Reversible Inhibition (presumed) | 40.95 µM |
| Letrozole | Non-steroidal (Triazole) | Reversible, Competitive Inhibition | 50-100 nM |
| Anastrozole | Non-steroidal (Triazole) | Reversible, Competitive Inhibition | IC50 not reached at 100-500 nM in one study |
| Exemestane | Steroidal | Irreversible Inactivation | ~0.9 µM |
Mechanisms of Action: A Visual Representation
The following diagrams illustrate the biochemical pathway of aromatase and the distinct mechanisms of action of steroidal and non-steroidal inhibitors.
References
- 1. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. The evolving role of aromatase inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Abyssinone IV: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of Abyssinone IV, focusing on its effects on various cancer cell lines. Due to the limited publicly available data specifically for this compound, this guide also incorporates data from a closely related compound, Abyssinone V-4' methyl ether (AVME), to offer a broader perspective on the potential of this class of compounds.
Comparative Anticancer Activity
The available data indicates that this compound exhibits antiproliferative and apoptotic effects, primarily investigated in human leukemic lymphoblasts. To provide a more comprehensive comparison, the cytotoxic activities of its analogue, Abyssinone V-4' methyl ether (AVME), against a wider range of cancer cell lines are presented below.
| Compound | Cell Line | Cancer Type | IC50/CC50 (µM) | Reference |
| This compound | CCRF-CEM | Leukemia | Data not available | [1] |
| Abyssinone V-4' methyl ether (AVME) | DU145 | Prostate Cancer | Not specified, activity observed at 10 & 20 µM | [1] |
| PC3 | Prostate Cancer | Not specified, activity observed at 10 & 20 µM | [1] | |
| HepG2 | Liver Cancer | Not specified, activity observed at 10 & 20 µM | [1] | |
| MCF-7 | Breast Cancer | 21 ± 2.5 | ||
| MDA-MB-231 | Breast Cancer | 20 ± 1.12 | ||
| 4T1 | Breast Cancer | 18 ± 1.51 | ||
| SK-MEL-28 | Melanoma | 18 ± 0.8 | ||
| SF-295 | Glioblastoma | 21 ± 1.03 | ||
| NIH-3T3 (non-cancerous) | Mouse Fibroblast | 21 ± 0.89 | ||
| HUVEC (non-cancerous) | Human Endothelial | 27 ± 1.27 | ||
| MRC-5 (non-cancerous) | Human Fetal Lung Fibroblast | 30 ± 4.28 |
Mechanism of Action: Signaling Pathways
This compound is reported to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). The subsequent cascade of events leads to programmed cell death.
A similar mechanism is observed for Abyssinone V-4' methyl ether, which has been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Membrane Potential (MMP)
JC-1 dye is commonly used to assess changes in MMP.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Reactive Oxygen Species (ROS) Detection
The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Figure 2: General experimental workflow for validating anticancer activity.
Conclusion
The available evidence suggests that this compound is a promising natural compound with anticancer properties, particularly against leukemia cells, by inducing apoptosis through the mitochondrial pathway. However, further research is required to establish its efficacy across a broader range of cancer cell lines and to determine its specific IC50 values. The more extensive data on the related compound, Abyssinone V-4' methyl ether, highlights the potential of this class of flavanones as a source for the development of novel anticancer agents. Future studies should focus on a more detailed characterization of the anticancer profile of this compound and its mechanism of action to fully validate its therapeutic potential.
References
A Comparative Analysis of Genistein and the Enigmatic Abyssinone IV
For the researcher, scientist, and drug development professional, this guide provides a detailed comparative analysis of the well-documented isoflavone, genistein, and the lesser-known prenylated flavanone, Abyssinone IV. While a wealth of experimental data supports the multifaceted biological activities of genistein, this compound remains a molecule of significant interest with limited published experimental validation. This guide presents a comprehensive overview of genistein's properties and activities, juxtaposed with the available information for this compound, highlighting the current knowledge gap and potential avenues for future research.
Physicochemical Properties: A Tale of Two Flavonoids
Genistein, a soy-derived isoflavone, and this compound, a prenylated flavanone found in plants of the Erythrina genus, share a common flavonoid backbone but differ significantly in their substitutions, which in turn influences their physicochemical properties. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | Genistein | This compound | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | C₂₅H₂₈O₄ | [1][2] |
| Molecular Weight ( g/mol ) | 270.24 | 392.50 | [1][2] |
| Calculated LogP | 2.7 - 3.1 | 5.82 - 5.95 | [1][2] |
| Water Solubility | Low (5.3 µM) | Not experimentally determined | [3] |
| Melting Point (°C) | 297-298 | Not experimentally determined | [4] |
| Chemical Class | Isoflavone | Prenylated Flavanone | [1][2] |
Genistein is a relatively polar molecule with lower lipophilicity compared to this compound, as indicated by its lower calculated LogP value. Its poor water solubility can present challenges for oral bioavailability.
This compound , on the other hand, possesses two prenyl groups, which are five-carbon isoprenoid units. These groups significantly increase its lipophilicity, as reflected in the higher calculated LogP value. While experimental data is lacking, this higher lipophilicity may lead to better membrane permeability but potentially lower aqueous solubility.
Biological Activities and Mechanisms of Action
Genistein: A Multifaceted Modulator of Cellular Signaling
Genistein is a well-studied phytoestrogen with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and cardioprotective effects. Its mechanisms of action are diverse and involve the modulation of numerous signaling pathways.
Key Biological Activities of Genistein:
-
Anticancer Activity: Genistein has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress angiogenesis and metastasis.[5][6][7]
-
Enzyme Inhibition: It is a known inhibitor of several key enzymes, including protein tyrosine kinases (PTKs), DNA topoisomerase II, and aromatase.[5][8][9]
-
Receptor Binding: Genistein exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[6][10] This interaction underlies its phytoestrogenic effects.
-
Antioxidant and Anti-inflammatory Effects: Genistein can scavenge free radicals and modulate inflammatory signaling pathways.[11][12]
Signaling Pathways Modulated by Genistein:
Genistein's pleiotropic effects are a result of its ability to interfere with multiple critical signaling cascades within the cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Compound: this compound (CHEMBL470454) - ChEMBL [ebi.ac.uk]
- 3. - [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylated flavanone derivatives isolated from Erythrina addisoniae are potent inducers of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. This compound | C25H28O4 | CID 4063835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive review on flavonoids biological activities of Erythrina plant species | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Abyssinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abyssinone derivatives, focusing on their structure-activity relationships (SAR) as aromatase inhibitors and cytotoxic agents. The information is supported by experimental data to aid in the development of novel therapeutic agents.
I. Comparative Biological Activity of Abyssinone Derivatives
The biological activities of Abyssinone derivatives, particularly their aromatase inhibitory and cytotoxic effects, are significantly influenced by their structural modifications. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Table 1: Aromatase Inhibitory Activity of Abyssinone II Derivatives
| Compound | Modification | IC50 (µM) | Potency Relative to (±)-Abyssinone II |
| (±)-Abyssinone II | - | 40.95[1] | 1x |
| Most Active Derivative | Methylation of 4'-hydroxyl group, methylation of 7-hydroxyl group, and removal of prenyl side chain.[1] | ~2.05 | 20x[1] |
| 7-hydroxyflavone | Hydroxyl group at C7 | 0.5[2] | - |
| 7,4'-dihydroxyflavone | Hydroxyl groups at C7 and C4' | 2.0[2] | - |
| 4'-hydroxyflavanone | Hydroxyl group at C4' | 10[2] | - |
| Flavone | - | 10[2] | - |
| Flavanone | - | 8.0[2] | - |
Key Structure-Activity Relationship Insights for Aromatase Inhibition:
-
Hydroxylation: The presence and position of hydroxyl groups on the flavonoid scaffold are critical for aromatase inhibitory activity. A hydroxyl group at the 7-position appears to be particularly important for potent inhibition[2].
-
Methylation: Methylation of the 4'-hydroxyl group of (±)-abyssinone II significantly increases its aromatase inhibitory activity. Further enhancement is observed with the methylation of the 7-hydroxyl group[1].
-
Prenylation: Removal of the prenyl side chain from certain derivatives can lead to a smaller increase in aromatase inhibitory activity[1]. However, in other flavonoid series, the presence of a prenyl group has been shown to enhance binding affinity to steroidogenic enzymes[3].
-
Chalcones vs. Flavanones: Flavanones generally exhibit higher binding affinity for steroidogenic enzymes, including aromatase, compared to their corresponding chalcone precursors[3].
Table 2: Cytotoxic Activity of Abyssinone Derivatives
| Compound | Cell Line | IC50 (µM) |
| Abyssinone I | MCF-7 | Comparable to other prenylated analogs[4] |
| Abyssinone II | HeLa | Data not available, but induces apoptosis[5] |
| Abyssinone V-4' methyl ether (AVME) | DU145, PC3, HepG2, MCF-7 | Data not available, but exhibits cytotoxic effects[4][6] |
| Prenylated Chalcones | MCF-7 | Better inhibitory activity than non-prenylated counterparts[4] |
| Prenylated Flavanones | MCF-7 | Better inhibitory activity than non-prenylated counterparts[4] |
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
Prenylation: The presence of a prenyl group on both chalcone and flavanone scaffolds enhances their cytotoxic activity in MCF-7 breast cancer cells[4]. This is likely due to increased lipophilicity, leading to better cell membrane interaction.
-
Chalcones vs. Flavanones: While flavanones show better binding to steroidogenic enzymes, prenylated chalcones demonstrate significant cytotoxic effects[3][4].
II. Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Aromatase Inhibition Assay (Fluorometric Method)
This protocol is based on the use of a fluorogenic substrate, dibenzylfluorescein (DBF), which is converted to a fluorescent product by aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
NADPH generating system (e.g., G6P, G6PDH, and NADP+)
-
Dibenzylfluorescein (DBF) substrate
-
Test compounds (Abyssinone derivatives)
-
Aromatase assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader (Ex/Em = 488/527 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the wells. Include a positive control (e.g., letrozole) and a no-inhibitor control.
-
Add the recombinant human aromatase and the NADPH generating system to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the DBF substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 527 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Abyssinone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
III. Signaling Pathway Visualization
The cytotoxic effects of Abyssinone derivatives, such as Abyssinone I and II, are mediated through the induction of apoptosis via the intrinsic or mitochondrial pathway. The following diagram illustrates the key steps in this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Pro-Apoptotic Power of Abyssinone IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic mechanism of Abyssinone IV, a naturally occurring flavonoid, with other potential anti-cancer agents. We delve into the experimental data that confirms its mode of action, offering a valuable resource for those exploring novel therapeutic avenues in oncology.
At a Glance: this compound's Cytotoxic Profile
This compound has demonstrated notable cytotoxic effects across a range of human cancer cell lines. While specific dose-response data for apoptosis induction by this compound is still emerging, studies on the closely related compound, Abyssinone V-4' Methyl Ether (AVME), provide significant insights into its potent pro-apoptotic capabilities.
| Cell Line | Compound | IC50 (µM) | Key Findings |
| CCRF-CEM (Leukemia) | This compound | < 30[1] | Effective against leukemia cells. |
| HCT116 (Colon Carcinoma) | This compound | < 30[1] | Shows activity in colon cancer. |
| MDA-MB-231 (Breast Cancer) | This compound | < 30[1] | Potent against triple-negative breast cancer. |
| MDA-MB-231 (Breast Cancer) | Abyssinone V-4' Methyl Ether | ~20[1] | Induces G2/M and S phase cell cycle arrest.[2] |
| MCF-7 (Breast Cancer) | Abyssinone V-4' Methyl Ether | ~20[1] | |
| HepG2 (Liver Cancer) | Abyssinone V-4' Methyl Ether | ~20 | |
| DU145 (Prostate Cancer) | Abyssinone V-4' Methyl Ether | ~20 | |
| PC3 (Prostate Cancer) | Abyssinone V-4' Methyl Ether | ~20 |
The Pro-Apoptotic Mechanism: A Deep Dive
Experimental evidence strongly suggests that this compound and its analogs trigger apoptosis primarily through the intrinsic or mitochondrial pathway. This cascade of events culminates in the activation of executioner caspases, leading to the systematic dismantling of the cancer cell.
A study on the related compound Abyssinone V-4' methyl ether (AVME) showed it induces apoptosis in MDA-MB-231 breast cancer cells.[2] This was accompanied by the activation of caspase-3 and caspase-9 and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-XL.[2]
Key Molecular Events:
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: A hallmark of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential.
-
Caspase Activation: Abyssinone derivatives have been shown to activate initiator caspase-9 and executioner caspase-3.[2]
-
Regulation of Bcl-2 Family Proteins: A crucial step in apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. Abyssinone compounds have been observed to downregulate Bcl-2 and Bcl-XL, tipping the balance towards cell death.[2]
Comparative Analysis: this compound vs. Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent known to induce apoptosis. While direct comparative studies between this compound and Doxorubicin are limited, we can compare their mechanisms and efficacy based on available data.
| Feature | This compound (and related compounds) | Doxorubicin |
| Primary Mechanism | Intrinsic (mitochondrial) apoptosis | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species[3] |
| IC50 Range | < 30 µM in various cell lines[1] | Varies widely by cell line (e.g., 0.025 µM in MDA-MB-231, 2.3 µM in MCF-7)[4][5] |
| Bcl-2 Family Regulation | Downregulation of Bcl-2 and Bcl-XL[2] | Can modulate Bax/Bcl-2 ratio[6] |
| Caspase Activation | Activates caspase-9 and -3[2] | Activates caspase-3[7] |
Experimental Protocols: A Closer Look
Reproducibility is paramount in scientific research. Here, we outline the detailed methodologies for the key experiments used to elucidate the pro-apoptotic mechanism of this compound and its analogs.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification
This assay is a cornerstone for detecting and quantifying apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Principle: The assay utilizes a specific peptide substrate for the target caspase, which is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter and generating a detectable signal.
-
Procedure:
-
Cell Lysis: Treat cells with this compound and lyse them to release cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies that bind to the target proteins (e.g., Bcl-2, Bax).
-
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
-
Visualizing the Pathways
To better understand the complex signaling cascades involved in this compound-induced apoptosis, we provide the following diagrams generated using the DOT language.
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
References
- 1. Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from <i>Erythrina droogmansiana</i>, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-tumour properties of two depsidones – Unguinol and Aspergillusidone D – in triple-negative MDA-MB-231 breast tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
Abyssinone IV and Tamoxifen: A Comparative Analysis in ER-Positive Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Abyssinone IV and the established therapy, tamoxifen, in the context of estrogen receptor-positive (ER-positive) breast cancer. This analysis is based on available experimental data on their mechanisms of action, cytotoxic effects, and impact on the cell cycle and apoptosis.
While tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, the potential of natural compounds like this compound is an active area of research. This guide synthesizes the current understanding of both compounds to facilitate further investigation and drug development efforts.
Comparative Efficacy and Cellular Effects
The following table summarizes the quantitative data on the effects of this compound and tamoxifen on ER-positive breast cancer cells. It is important to note that direct comparative studies are limited, and the data for this compound is less extensive than for the well-researched tamoxifen.
| Parameter | This compound | Tamoxifen | Cell Line(s) |
| Cytotoxicity (IC50) | Data not available in reviewed literature. A related compound, Abyssinone V-4' Methyl Ether, showed concentration-dependent inhibition of MCF-7 cells.[1] | 4.506 µg/mL[2] | MCF-7 |
| 1 µM (significant growth inhibition)[3] | MCF-7 | ||
| 250 µM (50% decrease in viability after 48h)[4] | MCF-7 | ||
| Apoptosis | Antiproliferative potential has been demonstrated.[1] A related compound, Abyssinone V-4' Methyl Ether, induces apoptosis.[5] | Induces apoptosis.[2][6] After 48h with 250 µM tamoxifen, late apoptotic cells increased to 45.7%.[4] | MCF-7 |
| Cell Cycle Arrest | Data not available in reviewed literature. | Induces G0/G1 and G2/M phase arrest.[6][7] Long-term treatment can cause G2/M arrest.[8] | MCF-7 |
Mechanisms of Action
This compound
The precise mechanism of action for this compound in ER-positive breast cancer cells is not yet fully elucidated. However, related abyssinones have been shown to possess antiproliferative and pro-apoptotic properties.[1] Abyssinone V-4' Methyl Ether, for instance, has demonstrated cytotoxic effects on MCF-7 cells.[1] The general understanding is that flavonoids, the class of compounds to which abyssinones belong, can exert anticancer effects through various pathways, including the induction of apoptosis.
Tamoxifen
Tamoxifen is a selective estrogen receptor modulator (SERM). Its primary mechanism of action in ER-positive breast cancer is the competitive inhibition of estrogen binding to the estrogen receptor.[9] This blockage prevents the transcriptional activation of estrogen-responsive genes that are crucial for cell proliferation. As a result, tamoxifen can induce cell cycle arrest, primarily in the G0/G1 phase, and promote apoptosis.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters may vary between studies.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[10]
-
Treatment: Cells are treated with various concentrations of this compound or tamoxifen for a specified period (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[10] The plates are then incubated for 2-4 hours to allow the reduction of MTT by metabolically active cells into formazan crystals.[11]
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
Tamoxifen remains a well-established and effective therapy for ER-positive breast cancer, with a clearly defined mechanism of action and a wealth of supporting data. This compound, a natural compound, shows promise as a potential anticancer agent, with related compounds demonstrating cytotoxic and apoptotic effects in ER-positive breast cancer cells. However, a significant need exists for further research to elucidate the precise mechanism of action of this compound, determine its potency through quantitative measures like IC50 values, and conduct direct comparative studies against established therapies like tamoxifen. Such studies are crucial for validating its potential as a future therapeutic agent in the management of ER-positive breast cancer.
References
- 1. Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abyssinone V-4' Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the therapeutic strategies for ER positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. atcc.org [atcc.org]
- 12. researchhub.com [researchhub.com]
- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Natural Abyssinone Efficacy
A direct comparative study on the efficacy of synthetic versus natural Abyssinone IV is not available in the current body of scientific literature. However, by examining the biological activities of structurally related synthetic and naturally occurring Abyssinone analogues, we can draw valuable inferences. This guide provides a comparative overview of the cytotoxic and aromatase inhibitory activities of synthetic Abyssinone I & II and the naturally derived Abyssinone V-4' methyl ether.
This analysis aims to offer a useful point of reference for researchers, scientists, and drug development professionals by presenting available data on the bioactivity of these closely related compounds. The information is compiled from various studies, and the experimental protocols for the key assays are detailed to ensure a clear understanding of the presented data.
Efficacy Data Summary
The following tables summarize the available quantitative data on the cytotoxic and aromatase inhibitory activities of synthetic Abyssinone analogues and a naturally occurring Abyssinone derivative.
Table 1: Cytotoxicity Data (IC50 values in µM)
| Compound | Source | Cell Line | IC50 (µM) |
| Synthetic Abyssinone I | Synthetic | MCF-7 | Comparable to other prenylated analogs[1] |
| Synthetic Abyssinone II | Synthetic | - | Data not available |
| Natural Abyssinone V-4' methyl ether | Erythrina droogmansiana | MCF-7 | 21 ± 2.5 |
| Natural Abyssinone V-4' methyl ether | Erythrina droogmansiana | MDA-MB-231 | 20 ± 1.12 |
| Natural Abyssinone V-4' methyl ether | Erythrina droogmansiana | 4T1 | 18 ± 1.51 |
| Natural Abyssinone V-4' methyl ether | Erythrina droogmansiana | SK-MEL-28 | 18 ± 0.8 |
| Natural Abyssinone V-4' methyl ether | Erythrina droogmansiana | SF-295 | 21 ± 1.03 |
Table 2: Aromatase Inhibitory Activity (IC50 values in µM)
| Compound | Source | IC50 (µM) |
| Synthetic (±)-Abyssinone II | Synthetic | 40.95[2] |
| Synthetic Methylated Abyssinone II derivative | Synthetic | ~2.05 (20 times more potent than (±)-Abyssinone II)[2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Abyssinone compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Abyssinone compounds (synthetic or natural extracts). A control group with no treatment is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Aromatase Inhibition Assay
The inhibitory effect of Abyssinone compounds on aromatase, a key enzyme in estrogen biosynthesis, is a crucial indicator of their potential in hormone-dependent cancer therapy.
Workflow for Aromatase Inhibition Assay:
Caption: Workflow of the aromatase inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: A reaction mixture containing human recombinant aromatase enzyme and an NADPH regenerating system is prepared in a 96-well plate.
-
Inhibitor Addition: The synthetic or natural Abyssinone compounds are added to the wells at various concentrations.
-
Pre-incubation: The mixture is pre-incubated to allow the compounds to bind to the enzyme.
-
Substrate Addition: A fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Monitoring: The fluorescence produced by the metabolism of the substrate is measured over time using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve, indicating the concentration of the inhibitor required to reduce aromatase activity by 50%.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-documented, studies on related flavanones suggest potential mechanisms of action, including the induction of apoptosis.
Potential Apoptotic Pathway:
Caption: A potential apoptotic pathway induced by Abyssinone analogues.
Discussion
The available data, though not a direct comparison of synthetic and natural this compound, provides some key insights. The naturally derived Abyssinone V-4' methyl ether demonstrates potent cytotoxic activity against a range of cancer cell lines with IC50 values in the low micromolar range. This suggests that natural sources are a rich reservoir for bioactive Abyssinone compounds.
On the synthetic front, the studies on Abyssinone I and II highlight the feasibility of producing these complex molecules in the laboratory.[1][2] Importantly, the synthetic efforts also open avenues for structural modifications to enhance potency. For instance, a methylated derivative of synthetic Abyssinone II was found to be 20 times more potent as an aromatase inhibitor than its parent compound.[2] This underscores the potential of synthetic chemistry to optimize the therapeutic properties of natural product scaffolds.
Conclusion
In the absence of direct comparative studies on synthetic versus natural this compound, this guide offers a comparative perspective based on available data for closely related analogues. Both natural and synthetic Abyssinones exhibit promising anticancer properties, including cytotoxicity and aromatase inhibition. Natural sources provide a diverse array of bioactive compounds, while synthetic approaches offer the advantage of structural optimization for enhanced efficacy. Future research should focus on a direct head-to-head comparison of the biological activities of synthetic and natural this compound to definitively ascertain their respective therapeutic potentials.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Abyssinone IV
For: Researchers, Scientists, and Drug Development Professionals
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn to minimize exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[4]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or irritation is experienced.[3][4]
-
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in compliant disposal.[5] Abyssinone IV waste streams must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6]
| Waste Stream | Description | Disposal Protocol |
| Unused/Expired Solid | Pure, solid this compound powder that is no longer needed. | Collect as solid hazardous chemical waste. |
| Solutions | Aqueous or solvent-based solutions containing this compound. | Collect as liquid hazardous chemical waste. Do not mix with incompatible waste streams. |
| Contaminated Labware | Glassware, pipette tips, gloves, and other materials contaminated with this compound. | Collect as solid hazardous chemical waste. Sharps (needles, contaminated broken glass) must be placed in a designated sharps container.[7] |
Step-by-Step Disposal Procedures
Disposal of chemical waste into regular trash or down the sanitary sewer is prohibited without express written permission from EHS.[2][6]
3.1 Preparing the Hazardous Waste Container:
-
Select an Appropriate Container:
-
Label the Container:
-
Affix a hazardous waste tag or label to the container before adding any waste.[7]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][2]
-
For mixtures, list all chemical constituents.[1]
-
The date waste generation began.[2]
-
The principal investigator's name and contact information.[2]
-
The specific location (department, room number).[2]
-
Applicable hazard warnings (e.g., check appropriate hazard pictograms).[2]
-
3.2 Collecting this compound Waste:
-
Solid Waste:
-
Carefully transfer solid this compound powder or contaminated debris into the labeled hazardous waste container.
-
Avoid creating dust.[3] All handling should occur within a chemical fume hood.
-
-
Liquid Waste:
-
Pour liquid waste containing this compound into the appropriate, labeled liquid hazardous waste container.
-
Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[5]
-
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.[7]
-
Store the container in a designated satellite accumulation area that is close to the point of generation.[5]
-
Ensure the container is stored in secondary containment to prevent spills.[5][7]
-
Segregate the this compound waste container from incompatible chemicals.[1][7]
-
3.3 Disposal of Empty Containers:
A container that held this compound must be managed carefully.
-
Triple-Rinse Procedure:
-
Collect Rinsate:
-
Final Container Disposal:
3.4 Arranging for Final Disposal:
-
Contact your institution's EHS department or designated hazardous waste management service to schedule a pickup for the full waste container.[7]
-
Do not transport hazardous waste yourself.[6] Only trained EHS staff or licensed waste disposal companies should handle the transport and final disposal.[5][6]
Visual Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste streams.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Abyssinone IV
Essential Safety and Handling Guide for Abyssinone IV
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidance is based on the general principles of laboratory safety for handling flavonoid compounds and natural product extracts. Researchers should always perform a risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for handling, and a disposal plan to ensure a safe laboratory environment.
Chemical and Physical Properties
The following table summarizes the known properties of this compound, a member of the flavanone class of compounds.[1]
| Property | Value | Source |
| Molecular Formula | C25H28O4 | PubChem[1], ChEMBL[2] |
| Molecular Weight | 392.50 g/mol | ChEMBL[2] |
| Appearance | Likely a solid, crystalline or powdery substance | Inferred from similar compounds[3] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and chloroform. | Inferred from similar compounds[3] |
| pKa (acidic) | 7.78 | ChEMBL[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields that meet EN 166 standards or equivalent should be worn at all times in the laboratory.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn when handling this compound in solid form or in solution.[5] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat or apron must be worn to protect against spills.[6] Long-sleeved garments are recommended to cover exposed skin.
-
Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, a respirator may be necessary if there is a risk of generating dust or aerosols.[7] All work with the solid compound that could generate dust should be performed in a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound from reception to disposal.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard information.
-
Log the compound into the laboratory's chemical inventory.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[3]
-
Keep the container tightly sealed to prevent contamination and exposure.
Preparation and Handling
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that all necessary PPE is worn correctly.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill
-
For a small spill of solid material, gently sweep it up, avoiding the generation of dust, and place it in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
-
Report all spills to the laboratory supervisor.
Disposal Plan
As this compound is a naturally occurring flavonoid, small quantities used in research are generally not considered hazardous waste. However, always consult your institution's EHS guidelines for specific disposal requirements.
-
Solid Waste: Uncontaminated solid this compound can be disposed of as non-hazardous chemical waste. It should be placed in a securely sealed and clearly labeled container.[8][9]
-
Liquid Waste: Solutions of this compound in non-hazardous solvents may be eligible for drain disposal, depending on local regulations and the concentration.[10][11] This should be done with copious amounts of water to ensure dilution.[11] Do not dispose of solutions in halogenated solvents down the drain.
-
Contaminated Materials: All materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated waste container and disposed of according to institutional protocols for non-hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. This compound | C25H28O4 | CID 4063835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL470454) - ChEMBL [ebi.ac.uk]
- 3. chembk.com [chembk.com]
- 4. coloradocollege.edu [coloradocollege.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sfasu.edu [sfasu.edu]
- 9. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
